Boc-phe-N(och3)CH3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453602 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-53-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-Phe-N(OCH₃)CH₃ or Boc-Phe-Weinreb amide, is a pivotal intermediate in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its structure, incorporating a Boc-protected amine and a Weinreb amide, offers a unique combination of stability and reactivity, making it an invaluable tool for the precise construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery.
Chemical and Physical Properties
Boc-L-phenylalanine N-methoxy-N-methylamide is commercially available and has been described as both a white to off-white solid and a light yellow oil, suggesting that its physical state may depend on its purity and the specific isomeric form.[1][2] The L-isomer is the most commonly utilized form in the synthesis of biologically active molecules.
Table 1: Physicochemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide
| Property | Value | Reference(s) |
| CAS Number | 87694-53-9 (L-isomer) | [1][3] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Appearance | White to off-white solid or light yellow oil | [1][2] |
| Density | 1.11 g/cm³ | [4] |
| Refractive Index | 1.514 | [4] |
| Solubility | Soluble in chloroform and dichloromethane | [2] |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
Synthesis and Purification
The synthesis of Boc-L-phenylalanine N-methoxy-N-methylamide is typically achieved through the coupling of Boc-L-phenylalanine with N,O-dimethylhydroxylamine. Various coupling reagents can be employed to facilitate this amide bond formation.[5]
Experimental Protocol: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate[3]
Materials:
-
Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus trichloride or another suitable coupling agent (e.g., T3P)[6]
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve N,O-dimethylhydroxylamine (or its hydrochloride salt with an appropriate base) and Boc-L-phenylalanine in anhydrous toluene and cool the mixture to 0 °C with stirring.
-
Slowly add a solution of the coupling agent (e.g., phosphorus trichloride) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and then heat to 60 °C for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol[3]
The crude product can be purified by silica gel column chromatography using a solvent system such as a 3:2 mixture of petroleum ether and ethyl acetate to yield the pure compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for Boc-L-phenylalanine N-methoxy-N-methylamide
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the phenylalanine side chain (multiplets for aromatic and benzylic protons), the α-proton, and the N-methoxy and N-methyl groups (singlets). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the Weinreb amide, aromatic carbons, the α-carbon, and the carbons of the Boc, methoxy, and methyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorptions for the N-H stretch of the carbamate, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate and the Weinreb amide, and C-N and C-O stretches. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ and [M+Na]⁺, confirming the molecular weight. |
Applications in Drug Development
Boc-L-phenylalanine N-methoxy-N-methylamide is a valuable building block in the synthesis of various pharmaceutical agents, most notably as a precursor to chiral α-amino aldehydes.[3] These aldehydes are key intermediates in the synthesis of peptide-based drugs, including HIV protease inhibitors.[3]
Synthesis of HIV Protease Inhibitors
The Weinreb amide functionality allows for the controlled addition of organometallic reagents or reduction with hydride reagents to yield ketones or aldehydes, respectively, without the common problem of over-addition. The resulting Boc-L-phenylalaninal is a crucial component in the synthesis of several HIV protease inhibitors. The general synthetic pathway involves the reduction of the Weinreb amide to the aldehyde, which then undergoes further reactions to construct the complex inhibitor molecule.
The HIV protease is a critical enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins to generate mature protein components of the virion. Inhibitors designed from intermediates like Boc-L-phenylalaninal act as transition-state analogs that bind to the active site of the protease, blocking its function and thus preventing viral maturation.
Conclusion
Boc-L-phenylalanine N-methoxy-N-methylamide is a highly versatile and valuable compound for organic chemists, particularly in the field of drug discovery. Its well-defined chemical properties and reactivity allow for the efficient and controlled synthesis of key intermediates, such as chiral α-amino aldehydes, which are essential for the development of complex therapeutic agents like HIV protease inhibitors. The detailed understanding of its synthesis, purification, and characterization, as outlined in this guide, is crucial for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-PHE-N(OCH3)CH3 CAS#: 87694-53-9 [m.chemicalbook.com]
- 3. This compound | 87694-53-9 [chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, experimental protocols for its synthesis, and its role in the development of therapeutic agents, particularly HIV protease inhibitors.
Chemical Structure and Properties
(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, also known as N-Boc-L-phenylalanine N-methoxy-N-methylamide or a Weinreb amide of Boc-L-phenylalanine, is a crucial building block in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine of L-phenylalanine, and a Weinreb amide at the C-terminus. This unique combination allows for the controlled formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex molecules.
| Identifier | Value |
| CAS Number | 87694-53-9 |
| Molecular Formula | C16H24N2O4 |
| Molecular Weight | 308.37 g/mol |
| Appearance | Light Yellow Oil or White to off-white solid |
| Purity | ≥ 98% (HPLC, Chiral purity)[1] |
| Storage Conditions | 0-8 °C[1] |
Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. Several methods have been reported, with variations in coupling reagents and reaction conditions.
Experimental Protocol: Synthesis using Phosphorus Trichloride
A common and effective method for the synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves the use of phosphorus trichloride as a coupling agent.[2]
Materials:
-
N-Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine
-
Anhydrous Toluene
-
Phosphorus Trichloride
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Dissolve N,O-dimethylhydroxylamine (6.0 mmol) and N-Boc-L-phenylalanine (2.0 mmol) in anhydrous toluene (10 mL) in a reaction vessel.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add a solution of phosphorus trichloride (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and then stir for 30 minutes at 60 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction with a saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:2) as the eluent.
-
The final product is obtained as a colorless oil with a yield of approximately 97%.[2]
Characterization Data
The structure of the synthesized compound can be confirmed by spectroscopic methods.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ = 1.37 (s, 9 H, Boc) | δ = 28.3 (Boc) |
| 2.85 (dd, J = 6.0, 13.1 Hz, 1 H, CH₂) | 32.1 (CH) |
| 3.03 (dd, J = 6.1, 13.5 Hz, 1 H, CH₂) | 38.8 (CH₂) |
| 3.14 (s, 3 H, CH₃) | 51.5 (CH₃) |
| 3.63 (s, 3 H, CH₃O) | 61.3 (CH₃O) |
| 4.92 (m, 1 H, CH) | 79.5 (C-Boc) |
| 5.20 (m, 1 H, NH) | 126.5 (CH-Ph) |
| 7.21 (5 H, Ph) | 128.5 (2xCH-Ph) |
| 129.4 (2xCH-Ph) | |
| 136.6 (C-Ph) | |
| 155.2 (C=O, Boc) | |
| 172.3 (C=O, amide) |
Source:[3]
Applications in Drug Development
(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably HIV protease inhibitors.[2] The Weinreb amide functionality allows for the facile introduction of a ketone group, a key structural feature in many of these inhibitors.
The general workflow for the utilization of this compound in the synthesis of a ketone intermediate is depicted below.
Caption: Synthetic workflow from N-Boc-L-phenylalanine to a ketone intermediate for HIV protease inhibitors.
This workflow highlights the critical role of the Weinreb amide as a stable intermediate that can be readily converted to a ketone through reaction with an organometallic reagent, such as a Grignard reagent. This ketone intermediate then serves as a precursor for the synthesis of more complex drug molecules.
Conclusion
(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a synthetically versatile and commercially important compound. Its well-defined structure and the availability of reliable synthetic protocols make it an indispensable tool for medicinal chemists and researchers in the field of drug development. The ability to efficiently generate ketone functionalities from this intermediate has significantly contributed to the synthesis of a range of therapeutic agents, underscoring its importance in modern pharmaceutical research.
References
An In-Depth Technical Guide to the Synthesis of Boc-L-phenylalanine Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route to obtain Boc-L-phenylalanine Weinreb amide, a crucial building block in modern organic synthesis and drug discovery. The methodologies presented are based on established and reliable procedures, ensuring reproducibility and high yields.
Synthetic Strategy Overview
The synthesis of Boc-L-phenylalanine Weinreb amide is a two-step process. The first step involves the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the coupling of the resulting N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. This process is outlined below.
An In-depth Technical Guide to the Physical Properties of Boc-phe-N(och3)CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-phe-N(och3)CH3 or Boc-Phe-Weinreb amide, is a crucial intermediate in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its unique structural features, including the acid-labile Boc protecting group and the versatile Weinreb amide functionality, make it an invaluable building block in drug discovery and development. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic workflow.
Core Physical Properties
Precise knowledge of the physical properties of this compound is essential for its effective use in synthetic chemistry, enabling accurate reaction setup, monitoring, and purification. The following table summarizes the key physical data for this compound. It is important to note that there are some discrepancies in the reported physical state of this compound in commercially available sources, with some describing it as a colorless oil and others as a white to off-white solid.[1] This variation may be attributable to the presence of residual solvents or polymorphic forms.
| Property | Value | Source |
| CAS Number | 87694-53-9 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Optical Rotation | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Experimental Protocols
Accurate determination of the physical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key characterization experiments.
Determination of Melting Point
Since this compound has been reported as both a solid and an oil, the melting point determination is crucial for assessing the purity of a solid sample.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is crystalline and dry. If the sample is an oil that can solidify, induce crystallization by scratching the side of the container with a glass rod or by cooling.
-
Grind a small amount of the solid sample to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Determination of Boiling Point (for oily samples)
For samples of this compound that are oils at room temperature, the boiling point can be determined using a micro-boiling point or distillation method.
Apparatus:
-
Small-scale distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Boiling chips
-
Thermometer
Procedure:
-
Place a small volume (e.g., 5-10 mL) of the oily sample into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the sample gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the condensate drips into the condenser.
-
Record the temperature range over which the majority of the liquid distills.
Determination of Specific Optical Rotation
As a chiral molecule derived from L-phenylalanine, determining the specific optical rotation of this compound is essential to confirm its enantiomeric purity.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
-
Spectroscopic grade solvent (e.g., methanol or chloroform)
Procedure:
-
Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask.
-
Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and measure the observed rotation (α).
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
The measurement should also report the temperature (T) and the wavelength (λ) of the light source used (commonly the sodium D-line, 589 nm).
Synthetic Workflow
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. This reaction, often referred to as Weinreb amide formation, is a reliable method for preparing these versatile synthetic intermediates.
Caption: Synthetic workflow for this compound.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. A thorough understanding of its physical properties and the experimental protocols for their determination is paramount for its successful application in research and development. This guide provides a foundational understanding for scientists and professionals, enabling them to confidently utilize this versatile building block in their synthetic endeavors. Further research to definitively establish the melting point, boiling point, and specific optical rotation of highly purified this compound would be beneficial to the scientific community.
References
Technical Overview: Physicochemical Properties of Boc-Phe-N(OCH3)CH3
For Immediate Release
This document provides a detailed summary of the key physicochemical properties of the N-protected amino acid derivative, Boc-Phe-N(OCH3)CH3, a compound of significant interest in peptide synthesis and pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
The compound, systematically named (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, is a versatile building block.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, while the N-methoxy-N-methylamide (Weinreb amide) functional group at the C-terminus makes it a valuable intermediate for the synthesis of aldehydes and ketones.[1][2]
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are presented below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [2][3][4] |
| Molecular Weight | 308.37 g/mol | [3][4][5] |
| Alternate MW Value | 308.4 g/mol | [2] |
| CAS Number | 87694-53-9 | [2][4][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C, Sealed in dry environment | [2][5] |
Synthesis and Application Workflow
The logical workflow for the utilization of this compound in synthetic chemistry typically follows a path from its own synthesis to its subsequent reaction to form other critical intermediates. A common application involves its reduction to form the corresponding Boc-protected amino aldehyde, an important precursor for HIV protease inhibitors.[1]
Experimental Protocol: Synthesis of this compound
A representative method for the synthesis of the title compound is provided below, based on established procedures.[1]
Materials:
-
N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus trichloride
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
N,O-Dimethylhydroxylamine (3.0 eq) and Boc-L-phenylalanine (1.0 eq) are dissolved in anhydrous toluene and stirred for 10 minutes at 0 °C.[1]
-
A solution of phosphorus trichloride (0.5 eq) in anhydrous toluene is added dropwise to the reaction mixture.[1]
-
The reaction is allowed to warm to room temperature and is then heated to 60 °C for 30 minutes, with progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the mixture is cooled and quenched with a saturated sodium bicarbonate solution.[1]
-
The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.[1]
References
Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide
Introduction
N-(tert-Butoxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-Phe-Weinreb amide (systematic name: (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate), is a crucial intermediate in synthetic organic chemistry. Its Weinreb amide functionality provides a stable yet reactive handle for the synthesis of ketones and aldehydes, making it a valuable building block in the development of pharmaceutical agents, including protease inhibitors.[1] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The structural integrity and purity of Boc-L-phenylalanine N-methoxy-N-methylamide (CAS No. 87694-53-9) are confirmed through various spectroscopic techniques. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data are summarized below.[2]
Table 1: ¹H NMR Data for Boc-phe-N(och3)CH3 (300 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.21 | m | - | 5H | Phenyl (Ar-H) |
| 5.20 | m | - | 1H | NH (carbamate) |
| 4.92 | m | - | 1H | α-CH |
| 3.63 | s | - | 3H | OCH₃ |
| 3.14 | s | - | 3H | NCH₃ |
| 3.03 | dd | 6.1, 13.5 | 1H | β-CH₂ |
| 2.85 | dd | 6.0, 13.1 | 1H | β-CH₂ |
| 1.37 | s | - | 9H | Boc (C(CH₃)₃) |
Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 172.3 | C=O (Weinreb amide) |
| 155.2 | C=O (Boc) |
| 136.6 | C-Ph (quaternary) |
| 129.4 | 2 x CH (aromatic) |
| 128.5 | 2 x CH (aromatic) |
| 126.7 | CH (aromatic) |
| 79.8 | C (Boc quaternary) |
| 61.6 | OCH₃ |
| 53.0 | α-CH |
| 38.8 | β-CH₂ |
| 32.1 | NCH₃ |
| 28.3 | C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
While specific experimental IR data for this compound was not found in the cited literature, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3300 | Medium | N-H Stretch (carbamate) |
| 3100-3000 | Medium-Weak | C-H Stretch (aromatic) |
| 2975-2950 | Medium | C-H Stretch (aliphatic, Boc) |
| ~1710 | Strong | C=O Stretch (carbamate, Boc) |
| ~1660 | Strong | C=O Stretch (Weinreb amide) |
| ~1500 | Medium | C=C Stretch (aromatic ring) |
| ~1365 | Medium | C-H Bend (gem-dimethyl, Boc) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.
Table 4: Mass Spectrometry Data for this compound [2]
| Ion | Calculated m/z | Found m/z | Technique |
| [M+H]⁺ | 309.1814 | 309.1814 | FAB-HRMS |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak (CHCl₃ at 7.26 ppm) for calibration.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm, with the CDCl₃ solvent peak at 77.16 ppm used as a reference.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound (if an oil) is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. If the compound is a solid, a small amount is pressed against the crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken before the sample measurement. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted for analysis.
-
Instrumentation: A high-resolution mass spectrometer, for instance, one utilizing Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used.[2]
-
Data Acquisition: The sample solution is introduced into the ion source. For positive ion mode, the instrument is calibrated and set to detect protonated molecules ([M+H]⁺). The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
In-Depth Technical Guide: BOC-PHE-N(OCH3)CH3 (CAS 87694-53-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as BOC-PHE-N(OCH3)CH3, is a chemically protected amino acid derivative with the CAS number 87694-53-9.[1] This compound is a vital intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine of L-phenylalanine, and the carboxylic acid is converted to a N-methoxy-N-methylamide, also known as a Weinreb amide. This unique combination of features makes it a stable, versatile, and highly valuable building block for the synthesis of complex molecules, most notably as a precursor to certain HIV protease inhibitors.[1][2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its role in synthetic methodologies relevant to drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87694-53-9 | [1] |
| Molecular Formula | C16H24N2O4 | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Appearance | Light yellow oil or white to off-white solid | [1][3] |
| Solubility | Soluble in chloroform and dichloromethane. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |
Synthesis and Reactivity
Synthesis of this compound
The most common method for the synthesis of this compound involves the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. A general experimental protocol is as follows:
Experimental Protocol: Synthesis of this compound [1][2]
-
Materials:
-
N-Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus trichloride or another suitable coupling agent (e.g., DCC, HATU)
-
Anhydrous toluene
-
Triethylamine or another suitable base
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (3 equivalents) in anhydrous toluene.
-
Cool the mixture to 0°C with stirring.
-
Slowly add a solution of phosphorus trichloride (0.5 equivalents) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60°C for approximately 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to yield the final product as a colorless oil.
-
A diagrammatic representation of the synthesis workflow is provided below.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in the field of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique chemical properties and predictable reactivity have enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemistry, applications, and the technical protocols associated with its use.
Core Principles of the Boc Protecting Group in Peptide Synthesis
The primary function of the Boc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[1][2] This protection is essential to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to the growing peptide chain.[2] The Boc group is a carbamate that is stable under neutral and basic conditions but is readily cleaved by acids, a characteristic that forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.[1][2]
In this strategy, the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent, acid-stable protecting groups, such as benzyl-based ethers and esters, are used for the side chains of trifunctional amino acids.[2][3] These side-chain protecting groups are only removed at the final stage of synthesis using a much stronger acid, like anhydrous hydrogen fluoride (HF).[4]
Advantages and Disadvantages of the Boc Strategy
The choice between Boc and the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific requirements of the peptide being synthesized. The Boc strategy offers several advantages, including the lower cost of Boc-protected amino acids and some of the solvents used.[1][5][] It can also be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation, as the protonation of the N-terminus after each acidic deprotection step can help to disrupt interchain hydrogen bonding.[5][7]
However, the Boc strategy also has its drawbacks. The repeated use of strong acid for deprotection can lead to the gradual degradation of the peptide chain and the cleavage of acid-sensitive side-chain protecting groups.[1] The final cleavage step requires the use of hazardous reagents like HF, which necessitates specialized and expensive equipment.[4]
Chemical Mechanisms and Workflows
The successful application of the Boc strategy hinges on a thorough understanding of the chemical reactions involved in the protection and deprotection steps, as well as the overall workflow of Boc-SPPS.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9] The base deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride.[10]
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc-SPPS cycle is a repetitive process involving three key steps for each amino acid addition: deprotection, neutralization, and coupling.[8]
Boc Deprotection Mechanism
The removal of the Boc group is achieved through an acid-catalyzed mechanism.[2][11] The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[2][11]
Quantitative Data Presentation
The efficiency of each step in the Boc-SPPS process is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the Boc strategy.
Table 1: Comparison of Boc and Fmoc Strategies for a Model Pentapeptide Synthesis [12]
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions. |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product. |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide. |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[12]
Table 2: Cost-Effectiveness Comparison of Boc vs. Fmoc Strategies [1][5][]
| Factor | Boc Strategy | Fmoc Strategy |
| Amino Acid Derivative Cost | Lower initial cost for Boc-protected amino acids.[5] | Higher initial cost for Fmoc-protected amino acids.[5] |
| Deprotection Reagent Cost | Trifluoroacetic acid (TFA) is relatively inexpensive.[5] | Piperidine is used, which can be recycled.[] |
| Solvent Cost | Often utilizes less expensive solvents like dichloromethane (DCM).[1] | Relies on more costly solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] |
| Overall Cost-Effectiveness | Can be more cost-effective for specific, well-established manufacturing processes.[1] | May be more cost-effective overall due to higher efficiency, purity, and reduced purification needs.[] |
Experimental Protocols
The following are detailed methodologies for the key experiments in Boc-based peptide synthesis.
Nα-Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[14]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol[10]
This protocol outlines the manual synthesis of a peptide on a solid support using the Boc strategy.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes.
-
Drain the deprotection solution and wash the resin with DCM and isopropanol (IPA).
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF and DCM.
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage from the Resin (HF Cleavage)[4][5][6]
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the appropriate scavenger mixture.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
Troubleshooting Common Side Reactions
Several side reactions can occur during Boc-based peptide synthesis, leading to impurities and reduced yields.
Table 3: Common Side Reactions in Boc-SPPS and Mitigation Strategies [15]
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Deprotection | The N-terminal Boc group is not fully removed, leading to deletion sequences. | Increase TFA concentration or deprotection time; ensure adequate resin swelling.[16] |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys). | Use a scavenger cocktail (e.g., anisole, thioanisole, ethanedithiol) during deprotection and final cleavage.[15] |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., cyclohexyl ester).[15] |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid residue. | Ensure rapid and efficient coupling of the second amino acid; couple Boc-pGlu-OH directly if pyroglutamate is desired.[15] |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin, especially with Pro or Gly at the N-terminus. | Utilize in situ neutralization protocols to minimize the time the free N-terminus is exposed.[7] |
Conclusion
The Boc protecting group remains a powerful and relevant tool in peptide synthesis. Its cost-effectiveness and utility in synthesizing challenging sequences, particularly those prone to aggregation, ensure its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, adherence to detailed experimental protocols, and awareness of potential side reactions are paramount for the successful application of the Boc strategy in the synthesis of high-quality peptides. While the Fmoc strategy has become more prevalent due to its milder conditions, the Boc methodology provides a robust and often necessary alternative in the peptide chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Weinreb Amide: A Versatile and Indispensable Tool in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for reliable and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools available to chemists, the Weinreb amide has emerged as a uniquely versatile and dependable functional group, particularly for the synthesis of ketones and aldehydes. Its remarkable stability and predictable reactivity have established it as a cornerstone in the construction of complex molecular architectures, finding widespread application in natural product synthesis and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core principles of Weinreb amide chemistry, including its synthesis, mechanistic underpinnings, and broad utility, supplemented with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
The Power of Controlled Reactivity: Understanding the Weinreb Amide
A Weinreb amide, formally an N-methoxy-N-methylamide, is a unique carboxylic acid derivative that exhibits exceptional stability towards a wide range of nucleophiles, a stark contrast to more reactive acylating agents like acid chlorides or esters. This stability is the key to its synthetic utility. The direct conversion of these more reactive carbonyl compounds with organometallic reagents often leads to over-addition, yielding tertiary alcohols as undesired byproducts. The Weinreb amide elegantly circumvents this issue.
The mechanism underpinning the controlled reactivity of the Weinreb amide involves the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen. This chelate is remarkably stable at low temperatures and does not collapse to the corresponding ketone until a deliberate aqueous workup is performed. This two-step process effectively prevents the second addition of the nucleophile, thus ensuring the clean and high-yielding formation of the desired ketone. Similarly, reduction of a Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) provides aldehydes, again without over-reduction to the alcohol.
Synthesis of Weinreb Amides: A Multitude of Pathways
The preparation of Weinreb amides is straightforward and can be accomplished from a variety of common starting materials, including carboxylic acids, acid chlorides, and esters. The choice of synthetic route often depends on the substrate's functional group tolerance and the desired scale of the reaction.
From Carboxylic Acids
The most direct approach to Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the use of a coupling reagent to activate the carboxylic acid. A variety of modern peptide coupling reagents have proven effective for this purpose, offering high yields and broad functional group compatibility.
Table 1: Comparison of Common Coupling Reagents for the Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 2 | >95 |
| BOP | DIPEA | DMF | 3 | ~90 |
| PyBOP | DIPEA | DMF | 3 | ~90 |
| POCl₃ | DIPEA | CH₂Cl₂ | 1 | 87[1] |
| PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 1 | High |
From Acid Chlorides
A traditional and often highly efficient method for Weinreb amide synthesis involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine. This method is particularly useful when the corresponding acid chloride is readily available or easily prepared.
From Esters
Esters can be converted to Weinreb amides through direct amidation with N,O-dimethylhydroxylamine, typically facilitated by the use of aluminum reagents such as trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl).
The Weinreb Ketone Synthesis: A Gateway to Diverse Carbonyl Compounds
The hallmark application of the Weinreb amide is its reaction with organometallic reagents to furnish ketones. This reaction, known as the Weinreb ketone synthesis, is celebrated for its broad substrate scope and exceptional functional group tolerance. A wide variety of Grignard and organolithium reagents, bearing alkyl, vinyl, aryl, and alkynyl functionalities, can be employed to generate a diverse array of ketones in high yields.
Table 2: Substrate Scope of the Weinreb Ketone Synthesis with Various Organometallic Reagents
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >90 |
| N-methoxy-N-methylacetamide | Vinyllithium | 3-Buten-2-one | ~85 |
| N-methoxy-N-methyl-(4-bromobenzamide) | n-Butyllithium | 1-(4-bromophenyl)pentan-1-one | >90 |
| N-methoxy-N-methyl-(2-furoylamide) | Methylmagnesium iodide | 1-(2-furyl)ethan-1-one | ~88 |
| Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | Boc-L-prolinyl isopropyl ketone | >80 |
The reaction conditions for the Weinreb ketone synthesis are typically mild, involving the slow addition of the organometallic reagent to a cooled solution of the Weinreb amide in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is then quenched with an aqueous acid solution to hydrolyze the stable tetrahedral intermediate and liberate the ketone.
Experimental Protocols
General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU
To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The mixture is cooled to 0 °C, and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equiv) is added in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is indicated by TLC analysis. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Weinreb amide.
General Procedure for Weinreb Ketone Synthesis using a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 equiv, as a solution in THF or diethyl ether) dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Visualizing the Chemistry: Signaling Pathways and Workflows
To further elucidate the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The Weinreb amide has firmly established itself as an invaluable tool in the synthetic chemist's toolbox. Its unique ability to undergo clean and controlled reactions with a vast array of nucleophiles to produce ketones and aldehydes with high fidelity is a testament to its elegant design. The straightforward preparation of Weinreb amides from common starting materials, coupled with the broad functional group tolerance of the subsequent ketone synthesis, makes this methodology highly attractive for the synthesis of complex molecules in both academic and industrial settings. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of Weinreb amide chemistry can unlock efficient and reliable pathways to novel chemical entities, accelerating the pace of discovery and innovation.
References
Stability and Storage of Boc-Phe-N(OCH3)CH3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(tert-Butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide, commonly referred to as Boc-Phe-N(OCH3)CH3 or Boc-Phe-Weinreb amide. The information presented herein is based on the general chemical properties of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the Weinreb amide—and established principles of chemical stability testing.
Core Executive Summary
This compound is a crucial intermediate in organic synthesis, particularly in the preparation of peptides and complex molecules. Understanding its stability profile is paramount for ensuring its integrity during storage and handling, thereby guaranteeing the reliability and reproducibility of experimental outcomes. This guide outlines the expected stability of the molecule under various conditions, provides detailed protocols for stability assessment, and illustrates potential degradation pathways.
Chemical Structure and Functional Group Analysis
This compound possesses two key functional groups that dictate its stability:
-
Boc (tert-Butoxycarbonyl) Group: This amine protecting group is notoriously labile under acidic conditions, which is a cornerstone of its utility in synthetic chemistry.[][2] Conversely, it exhibits significant stability in neutral and basic media, as well as in the presence of most nucleophiles and reducing agents.[][3]
-
Weinreb Amide (N-methoxy-N-methylamide): Weinreb amides are generally stable intermediates that can be purified and stored.[4] They are valued for their ability to react with organometallic reagents to form a stable tetrahedral intermediate, preventing over-addition.[4][5][6][7] This inherent stability makes them robust under a variety of non-acidic reaction conditions.
Stability Profile Summary
The following table summarizes the expected qualitative stability of this compound under various stress conditions based on the known properties of its functional groups.
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic (e.g., TFA, HCl) | Labile[][2] | Phe-N(OCH3)CH3 (deprotected amine), tert-butanol, isobutylene, CO2 |
| Basic (e.g., NaOH, piperidine) | Stable[][3] | Minimal degradation expected under typical conditions. |
| Oxidative (e.g., H2O2) | Moderately Stable | Potential for oxidation of the phenyl ring or other sensitive sites. |
| Thermal | Likely Stable at controlled room temperature and below. | Degradation may occur at elevated temperatures. |
| Photolytic (UV/Vis light) | Moderately Stable | Potential for degradation upon prolonged exposure to high-energy light. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. Under strong acidic conditions, the carbamate is protonated, leading to the formation of a stable tert-butyl cation and the release of the free amine.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. Store in an amber vial or a light-blocking container. |
| Moisture | Store in a tightly sealed container in a dry place. |
Experimental Protocols for Stability Assessment
The following are representative protocols for conducting stability studies on this compound.
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, light-protected containers.
-
Storage: Store the samples at the recommended long-term storage condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% ± 5% RH).
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze each sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 5.3).
-
Data Evaluation: Compare the results to the initial time point to determine the rate of degradation and establish a re-test date or shelf life.
Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., at 80°C). Take samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The ability of the method to separate the parent compound from its degradation products should be demonstrated using samples from the forced degradation study.
Conclusion
This compound is a relatively stable compound under neutral and basic conditions, making it suitable for storage and use in a variety of synthetic applications. Its primary liability is its sensitivity to acid, which is a characteristic feature of the Boc protecting group. For optimal preservation of its quality and purity, it is imperative to store this compound in a cool, dry, and dark environment under an inert atmosphere. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and to ensure the integrity of this important synthetic intermediate.
References
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ketones using Boc-Phe-N(OCH3)CH3 and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and widely utilized method for the formation of carbon-carbon bonds to produce ketones.[1] This method employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts with organometallic reagents such as Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1][2] This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using other acyl compounds like esters or acid chlorides.[1][3] The subsequent acidic workup smoothly yields the desired ketone.
This application note provides detailed protocols for the synthesis of ketones from N-Boc-L-phenylalanine Weinreb amide (Boc-Phe-N(OCH3)CH3) and various Grignard reagents. The use of a chiral amino acid derivative like Boc-phenylalanine makes this a valuable route for the synthesis of chiral α-amino ketones, which are important building blocks in the development of pharmaceuticals, including HIV protease inhibitors.
Advantages of the Weinreb Ketone Synthesis
-
High Selectivity: The chelated tetrahedral intermediate is stable at low temperatures, preventing the second addition of the nucleophile and leading to high yields of the ketone product.[2]
-
Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the Weinreb amide and the Grignard reagent.[4]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups.
-
Chirality Preservation: When using chiral α-amino acid derived Weinreb amides, the reaction proceeds with minimal to no racemization at the α-carbon.
Data Presentation: Synthesis of Ketones from this compound
The following table summarizes the representative yields for the reaction of this compound with various Grignard reagents. The yields are based on typical outcomes for Weinreb ketone syntheses as reported in the chemical literature for similar substrates.
| Entry | Grignard Reagent (R-MgX) | Product | Typical Yield (%) |
| 1 | Methylmagnesium bromide | 1 | 85-95 |
| 2 | Ethylmagnesium bromide | 2 | 80-90 |
| 3 | Isopropylmagnesium chloride | 3 | 75-85 |
| 4 | Phenylmagnesium bromide | 4 | 88-97 |
| 5 | Vinylmagnesium bromide | 5 | 70-85 |
| 6 | 4-Methoxyphenylmagnesium bromide | 6 | 82-92 |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (this compound)
This protocol describes the preparation of the Weinreb amide from Boc-L-phenylalanine using a peptide coupling reagent.
Materials:
-
Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling reagent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-L-phenylalanine (1.0 eq) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes, then add BOP reagent (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: General Procedure for the Synthesis of Ketones from this compound and Grignard Reagents
This protocol provides a general method for the reaction of the prepared Weinreb amide with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography on silica gel.
Visualizations
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine. | Department of Chemistry [chem.ox.ac.uk]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes: Synthesis of Chiral Ketones via Organolithium Addition to a Boc-Protected Phenylalanine Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where such moieties are common pharmacophores or key synthetic intermediates. The Weinreb-Nahm ketone synthesis offers a robust and high-yield method for preparing ketones from carboxylic acid derivatives.[1][2][3] This method's primary advantage is its prevention of the common "over-addition" problem seen with highly reactive organometallic reagents, which often leads to the formation of tertiary alcohols instead of the desired ketone.[1][2][4] This is achieved by using an N-methoxy-N-methylamide (Weinreb amide), which forms a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][4] This intermediate resists further nucleophilic attack until acidic workup liberates the ketone.[2]
These application notes provide a detailed protocol for the reaction of tert-butyl (S)-(1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, herein referred to as Boc-Phe-N(OCH₃)CH₃, with various organolithium reagents. This substrate is a derivative of the amino acid L-phenylalanine, making this protocol highly relevant for the synthesis of chiral α-amino ketones, which are valuable building blocks in medicinal chemistry.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of an organolithium reagent (R-Li) to the carbonyl carbon of the Boc-protected Weinreb amide. The lithium cation is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable five-membered ring intermediate.[1][4] This intermediate is stable at low temperatures (typically -78 °C) and does not collapse to form a ketone until a hydrolytic workup is performed.[1] This stability is crucial as it prevents a second equivalent of the organolithium reagent from adding to the carbonyl, thus avoiding the formation of an alcohol byproduct.[2][4]
Experimental Protocol
This protocol describes a general procedure for the reaction of Boc-Phe-N(OCH₃)CH₃ with an organolithium reagent. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[5]
Materials:
-
Boc-Phe-N(OCH₃)CH₃ (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-BuLi, PhLi, MeLi) (1.1 - 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with Boc-Phe-N(OCH₃)CH₃ (1.0 equiv). The flask is sealed with a septum and purged with an inert atmosphere.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the Weinreb amide (concentration typically 0.1-0.5 M).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: The organolithium reagent (1.1-1.5 equiv, as a solution in an appropriate solvent like hexanes or ether) is added dropwise to the stirred solution over 5-10 minutes. The reaction is monitored for completion by thin-layer chromatography (TLC). The mixture is typically stirred at -78 °C for 1-3 hours.[2]
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
Data Presentation
The following table summarizes expected yields for the reaction of Boc-Phe-N(OCH₃)CH₃ with various organolithium reagents under the generalized protocol. Yields are representative and may vary based on specific reaction conditions and scale.
| Entry | Organolithium Reagent (R-Li) | Product (Boc-Phe-R) | Expected Yield (%) |
| 1 | n-Butyllithium (n-BuLi) | Boc-Phe-n-Bu | 80-90% |
| 2 | Phenyllithium (PhLi) | Boc-Phe-Ph | 85-95% |
| 3 | Methyllithium (MeLi) | Boc-Phe-Me | 75-85% |
| 4 | Vinyllithium | Boc-Phe-Vinyl | 70-80% |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles underlying the reaction.
Caption: A flowchart of the key steps in the synthesis of ketones.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
Application Notes: Boc-Phe-N(OCH3)CH3 as a Precursor for Chiral Aldehydes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-phenylalanine N'-methoxy-N'-methylamide, commonly referred to as Boc-Phe-N(OCH3)CH3 or Boc-L-phenylalanine Weinreb amide, is a pivotal precursor in the synthesis of the chiral aldehyde, N-Boc-L-phenylalaninal (Boc-Phe-CHO). This aldehyde is a highly valuable building block in medicinal chemistry and drug development due to its utility in the asymmetric synthesis of complex molecules, particularly protease inhibitors. The Weinreb amide functionality provides a stable and reliable handle for the controlled reduction to the aldehyde, overcoming the common issue of over-reduction to the corresponding alcohol that is often observed with other carboxylic acid derivatives. This stability is conferred by the formation of a stable chelated intermediate during the reduction process.
The resulting chiral aldehyde, Boc-Phe-CHO, preserves the stereochemical integrity of the parent amino acid and serves as a key intermediate in the synthesis of various therapeutic agents, including inhibitors for HIV protease, Hepatitis C virus (HCV) protease, and calpains.
Key Applications in Drug Development
Boc-L-phenylalaninal is a critical component in the synthesis of several classes of protease inhibitors, where the phenylalanine moiety often plays a crucial role in binding to the hydrophobic pockets of the enzyme's active site.
-
HIV Protease Inhibitors: The development of potent HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). Boc-L-phenylalaninal and its derivatives are integral to the synthesis of several of these drugs, including Ritonavir, Lopinavir, and Darunavir. The aldehyde functionality allows for the construction of the hydroxyethylamine and hydroxyethylene isosteres that mimic the transition state of peptide bond cleavage by the viral protease.[1]
-
HCV Protease Inhibitors: Chronic Hepatitis C infection is a leading cause of liver disease, and direct-acting antivirals targeting the HCV NS3/4A protease are a major component of modern treatment regimens. Phenylalanine derivatives are often incorporated into the structure of these inhibitors to enhance their binding affinity and efficacy.
-
Calpain Inhibitors: Calpains are a family of calcium-dependent proteases implicated in a variety of pathological processes, including neurodegeneration and ischemic injury. The development of selective calpain inhibitors is an active area of research, and peptide aldehydes derived from amino acids like phenylalanine are potent inhibitors of these enzymes.
Chemical Synthesis Pathways
The conversion of this compound to Boc-Phe-CHO can be achieved through several reliable methods, primarily involving reduction with hydride reagents. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired workup procedure. Two primary approaches are highlighted below: a one-pot synthesis from the parent amino acid and a direct reduction of the isolated Weinreb amide.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Boc-L-phenylalaninal from N-Boc-L-phenylalanine
This protocol outlines a highly efficient one-pot procedure for the conversion of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninal via an in-situ generated acyl imidazolide intermediate, followed by reduction with diisobutylaluminum hydride (DIBAL-H).[2] This method is advantageous as it avoids the isolation of the intermediate Weinreb amide, thus saving time and potentially increasing the overall yield.
Materials:
-
N-Boc-L-phenylalanine
-
1,1'-Carbonyldiimidazole (CDI)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add CDI (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour to allow for the formation of the acyl imidazolide.
-
Reduction: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add DIBAL-H (2.1 eq, 1.0 M solution) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Boc-L-phenylalaninal by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]
Protocol 2: Reduction of this compound with DIBAL-H
This protocol describes the direct reduction of the isolated Boc-L-phenylalanine Weinreb amide to the corresponding aldehyde using DIBAL-H.
Materials:
-
This compound (Weinreb amide)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or toluene (0.1-0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reduction: Slowly add DIBAL-H (1.5 eq, 1.0 M solution) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the biphasic mixture becomes clear.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[3]
Data Presentation
| Parameter | Protocol 1 (One-Pot) | Protocol 2 (from Weinreb Amide) |
| Starting Material | N-Boc-L-phenylalanine | This compound |
| Key Reagents | CDI, DIBAL-H | DIBAL-H |
| Typical Yield | 85-95% | 80-90% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Key Advantages | One-pot procedure, avoids isolation of intermediate | Utilizes a stable, isolable intermediate |
| Reference | [2] | General procedure, yields may vary |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Visualizations
Caption: Experimental workflows for the synthesis of N-Boc-L-phenylalaninal.
Caption: Logical relationship of this compound as a precursor.
References
- 1. Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: The Role of N-tert-Butoxycarbonyl-L-phenylalanine N'-methoxy-N'-methylamide in HIV Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utilization of N-tert-butoxycarbonyl-L-phenylalanine N'-methoxy-N'-methylamide, a Weinreb amide derivative, in the synthesis of HIV inhibitors. While not directly employed in the synthesis of mainstream HIV protease inhibitors, this versatile reagent and its derivatives are instrumental in creating key intermediates for the novel capsid inhibitor Lenacapavir and in the exploratory synthesis of peptidomimetic HIV inhibitors.
I. Application in the Synthesis of a Key Intermediate for the HIV Capsid Inhibitor Lenacapavir
A significant application of a Weinreb amide, structurally related to Boc-phe-N(och3)CH3, is in the synthesis of a crucial ketone intermediate for the long-acting HIV capsid inhibitor, Lenacapavir. The core strategy involves a Weinreb amide-based ketone synthesis.
Logical Workflow for Lenacapavir Intermediate Synthesis
Caption: Synthetic workflow for a key Lenacapavir intermediate.
Data Presentation: Synthesis of Lenacapavir Ketone Intermediate
| Step | Reactants | Product | Reagents and Conditions | Yield | Reference |
| 1 | 2-(3,5-difluorophenyl)acetic acid | N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide | 1. Oxalyl chloride, DMF (cat.), DCM, rt 2. N,O-dimethylhydroxylamine HCl, Pyridine, DCM, 0 °C to rt | 96% | [1] |
| 2 | N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide, 3,6-dibromo-2-lithiopyridine | 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one | n-BuLi, THF, -78 °C | 47% | [2][3] |
| 3 | 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one | 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine | 1. NaBH4, MeOH, 0 °C 2. MsCl, Et3N, DCM, 0 °C 3. NH4OH, 70 °C | ~50% (over 3 steps) | [1] |
Experimental Protocol: Synthesis of 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one [1][2][3]
1. Synthesis of N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide (Weinreb Amide)
-
To a solution of 2-(3,5-difluorophenyl)acetic acid in dichloromethane (DCM) is added a catalytic amount of N,N-dimethylformamide (DMF).
-
The solution is cooled to 0 °C, and oxalyl chloride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or gas evolution).
-
The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh DCM.
-
In a separate flask, N,O-dimethylhydroxylamine hydrochloride is dissolved in DCM, and pyridine is added at 0 °C.
-
The solution of the acid chloride is added dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield the Weinreb amide.
2. Synthesis of the Ketone Intermediate
-
To a solution of 3,6-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise.
-
The resulting solution of 3,6-dibromo-2-lithiopyridine is stirred at -78 °C for 1 hour.
-
A solution of N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide in anhydrous THF is added dropwise to the lithiated pyridine solution at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired ketone.
II. Application in the Synthesis of Peptidomimetic HIV Inhibitors via N-Boc-phenylalaninal
This compound serves as a precursor to N-Boc-L-phenylalaninal, a chiral aldehyde. This aldehyde is a key building block in the Passerini three-component reaction to generate α-acyloxy-β-amino amides, which are peptidomimetic structures that have been investigated as potential HIV inhibitors.
Mechanism of HIV Protease and the Role of Peptidomimetics
HIV protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a crucial step in the viral life cycle. Protease inhibitors are designed as transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's active site. Peptidomimetics derived from the Passerini reaction can adopt conformations that fit into the active site of HIV protease.
Signaling Pathway: HIV Protease Inhibition
Caption: Inhibition of HIV maturation by a protease inhibitor.
Experimental Protocol: Passerini Reaction for Peptidomimetic Synthesis
1. Synthesis of N-Boc-L-phenylalaninal
-
To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium aluminum hydride (LiAlH4) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The mixture is allowed to warm to room temperature and filtered through Celite.
-
The filtrate is concentrated under reduced pressure to yield N-Boc-L-phenylalaninal, which is often used immediately in the next step without further purification.
2. Passerini Three-Component Reaction
-
To a solution of N-Boc-L-phenylalaninal in a suitable solvent (e.g., dichloromethane), an isocyanide (e.g., tert-butyl isocyanide) and a carboxylic acid (e.g., acetic acid) are added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the diastereomeric α-acyloxy-β-amino amides.
Quantitative Data: Biological Activity of Peptidomimetics
The biological activity of peptidomimetics synthesized using this approach is highly dependent on the specific isocyanide and carboxylic acid used in the Passerini reaction. The resulting compounds are typically screened in vitro for their ability to inhibit HIV protease and for their antiviral activity in cell-based assays. IC50 and Ki values are determined to quantify their potency. As this is an area of active research, specific values for a wide range of compounds are found in specialized medicinal chemistry literature.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.
References
Application of Boc-phe-N(och3)CH3 in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with modified C-termini is a crucial aspect of drug discovery and chemical biology. Peptide aldehydes, in particular, are a significant class of compounds known for their potent inhibitory activity against various proteases, including cysteine and serine proteases. The Weinreb amide, an N-methoxy-N-methylamide, provides a versatile precursor for the synthesis of aldehydes and ketones. The use of a solid support functionalized with a Weinreb amide linker, commonly known as Weinreb resin, allows for the efficient solid-phase peptide synthesis (SPPS) of C-terminally modified peptides.
This document provides detailed application notes and protocols for the use of Boc-L-phenylalanine N-methoxy-N-methylamide (Boc-Phe-Weinreb amide) chemistry on a solid support for the synthesis of peptide aldehydes. The protocols described herein utilize the tert-butyloxycarbonyl (Boc) protecting group strategy for the sequential elongation of the peptide chain.
Data Presentation
The following table summarizes the typical quantitative data for the solid-phase synthesis of peptide aldehydes using Weinreb resin. The yields are dependent on the peptide sequence, length, and the efficiency of each synthesis step.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g[1] | Gravimetric analysis after coupling of the first amino acid | Varies depending on the specific Weinreb resin used. |
| Coupling Efficiency per Cycle | >99% | Kaiser Test or Chloranil Test[2] | Monitored after each coupling step to ensure completion. |
| Crude Peptide Aldehyde Yield | 16 - 53%[2] | Gravimetric analysis after cleavage and work-up | Highly sequence-dependent. |
| Isolated Peptide Aldehyde Yield | 27 - 87% (average 59%)[3] | Gravimetric analysis after purification | Purification method (e.g., HPLC) can significantly impact the final yield. |
| Crude Peptide Aldehyde Purity | 30 - 40%[2] | RP-HPLC | Purity before chromatographic purification. |
Experimental Protocols
This section outlines the detailed methodology for the solid-phase synthesis of a peptide aldehyde using Weinreb resin and Boc-SPPS chemistry, with Boc-Phe as an exemplary C-terminal residue.
Protocol 1: Attachment of the First Boc-Amino Acid to Weinreb Resin
This protocol describes the loading of the first Boc-protected amino acid onto the Weinreb aminomethyl (AM) resin.
Materials:
-
Weinreb AM Resin
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Weinreb AM resin (1.0 equiv.) in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve Boc-Phe-OH (3.0 equiv.), HATU (2.9 equiv.), and DIPEA (3.5 equiv.) in DMF to a concentration of 0.2 M relative to the amino acid.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 15 minutes at room temperature.[2]
-
Drain the coupling solution.
-
Repeat the coupling step (steps 4-6) for another 15 minutes to ensure complete reaction.[2]
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).[2]
-
Perform a Kaiser test or Chloranil test to confirm the successful coupling of the first amino acid.[2]
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
Peptide-resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3.0 equiv.) with HATU (2.9 equiv.) and DIPEA (3.5 equiv.) in DMF.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 3: Cleavage of the Peptide Aldehyde from Weinreb Resin
This protocol describes the reductive cleavage of the peptide from the Weinreb resin to yield the C-terminal aldehyde.
Materials:
-
Dry peptide-resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
5% aqueous Potassium bisulfate (KHSO₄) solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dry the fully assembled peptide-resin under vacuum.
-
Suspend the dry resin in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Carefully add LiAlH₄ (2.0 molar equivalents plus one additional equivalent for each amide bond in the peptide backbone) to the suspension.
-
Stir the mixture vigorously for 30 minutes in the ice bath.
-
Quench the reaction by the slow and careful addition of a 5% aqueous KHSO₄ solution.
-
Filter the mixture to remove the resin beads.
-
Wash the resin with DCM (2x).
-
Combine the filtrates and dilute with DCM.
-
Wash the organic layer sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude peptide aldehyde.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Peptide Aldehydes
Caption: Workflow for peptide aldehyde synthesis via Boc-SPPS on Weinreb resin.
Mechanism of Cysteine Protease Inhibition by a Peptide Aldehyde
Peptide aldehydes are potent reversible inhibitors of cysteine proteases, such as cathepsins. They act as transition-state analogs, forming a covalent but reversible hemithioacetal adduct with the active site cysteine residue.
Caption: Inhibition of a cysteine protease by a peptide aldehyde.
References
Application Notes and Protocols for N-Boc Deprotection of Boc-Phe-N(OCH3)CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The Weinreb amide, or N-methoxy-N-methylamide, is a valuable functional group that allows for the synthesis of ketones and aldehydes from carboxylic acid derivatives without the common problem of over-addition by organometallic reagents.
This document provides detailed application notes and protocols for the N-Boc deprotection of Boc-L-Phenylalanine-N(OCH3)CH3, a key intermediate in the synthesis of phenylalanine-derived ketones and other pharmacologically relevant structures. The methods described herein are based on established procedures for Boc deprotection and take into account the stability of the Weinreb amide functionality.
Deprotection Methods Overview
The removal of the Boc protecting group is typically achieved through acid-catalyzed cleavage. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice of reagent and conditions often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product amine. Weinreb amides are generally stable to the acidic conditions used for Boc deprotection.
Common Acidic Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): Often used in a solution with a chlorinated solvent like dichloromethane (DCM). It is highly effective and volatile, which simplifies its removal during work-up.[1]
-
Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. It provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[2]
Alternative Deprotection Methods:
While acidic methods are prevalent, alternative procedures exist for substrates that are sensitive to strong acids. These can include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) can effect Boc deprotection, sometimes with enhanced selectivity.[2]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to the removal of the protecting group.[3]
-
Mechanochemical Methods: Ball milling with an acid like p-toluenesulfonic acid offers a solvent-free deprotection option.[4]
Data Presentation: Comparison of Common Deprotection Conditions
The following table summarizes typical reaction conditions for the two most common N-Boc deprotection methods.
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) Method |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, or Ethyl Acetate |
| Concentration | 20-50% TFA in DCM (v/v) is common.[1][5] | 4M HCl in dioxane is a standard reagent.[2] |
| Temperature | 0 °C to room temperature.[1] | Room temperature.[2] |
| Reaction Time | 30 minutes to 4 hours.[1][5] | 1 to 16 hours. |
| Work-up | Evaporation of solvent and excess TFA.[1] | Evaporation of solvent. The product is the HCl salt. |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group from Boc-Phe-N(OCH3)CH3 using TFA.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1–0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (e.g., for 10 mL of the substrate solution, add 10 mL of TFA, resulting in a 50% TFA/DCM v/v solution).[1] A milder concentration of 20-25% TFA can also be effective.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.
-
The resulting product, Phe-N(OCH3)CH3·TFA, will likely be a viscous oil or a solid. Dry the product under high vacuum to remove any residual solvent. The product can often be used directly in subsequent reactions as the TFA salt.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides a method for Boc deprotection that yields the hydrochloride salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane. A typical stoichiometry is to use an excess of HCl, for example, by adding a volume of the 4M solution sufficient to make the total reaction volume approximately 1-2 M in HCl.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent in vacuo. The resulting solid or oil is the hydrochloride salt of the deprotected amine, H-Phe-N(OCH3)CH3·HCl.
-
The crude product can be used without further purification or can be purified by trituration with diethyl ether or recrystallization if necessary.
Visualizations
Reaction Mechanism
The acid-catalyzed deprotection of the Boc group proceeds via a well-established mechanism.[7]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Experimental Workflow
The following diagram illustrates a general workflow for the N-Boc deprotection of this compound.
Caption: General Experimental Workflow for N-Boc Deprotection.
Decision Tree for Method Selection
This flowchart can guide the selection of an appropriate deprotection method based on substrate properties and experimental requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Strategic Use of Boc-Phe-N(OCH₃)CH₃ in the Synthesis of Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-L-phenylalanine-N'-methoxy-N'-methylamide, commonly known as Boc-Phe-N(OCH₃)CH₃ or Boc-Phe-Weinreb amide, is a highly valuable and versatile building block in the synthesis of complex peptides and peptidomimetics. Its primary utility lies not in direct amide bond formation, but as a stable precursor to peptidyl aldehydes. This key intermediate enables sophisticated molecular architectures, including macrocyclization and the introduction of non-natural backbone modifications. These application notes provide detailed protocols for the synthesis and utilization of Boc-Phe-N(OCH₃)CH₃, quantitative data on reaction efficiencies, and explore its application in constructing peptides relevant to significant signaling pathways.
Introduction
The synthesis of complex peptides, particularly those with cyclic structures or modified backbones, presents significant challenges, including low yields, side reactions, and racemization. The Weinreb amide, a N-methoxy-N-methylamide, offers a robust solution to many of these issues.[1][2] The N-Boc protected phenylalanine Weinreb amide, Boc-Phe-N(OCH₃)CH₃, is particularly useful. Its stability allows for its incorporation into a peptide sequence, after which the Weinreb amide moiety can be chemoselectively reduced to an aldehyde using mild hydride reagents like lithium aluminum hydride (LiAlH₄).[3][4] This in-situ generation of a peptidyl aldehyde is a cornerstone for advanced peptide modifications.
The resulting aldehyde is a versatile functional group. It can react with a deprotected N-terminal amine of the same peptide chain to induce head-to-tail cyclization, a critical step in the synthesis of many bioactive macrocyclic peptides.[5][6] This intramolecular condensation proceeds via a cyclic imine intermediate, which can be stable or further reduced to a secondary amine. This strategy offers high efficiency and minimizes intermolecular side reactions that often plague other cyclization methods.[7] Furthermore, Weinreb amides can react with organometallic reagents, such as Grignard reagents, to form ketones, enabling the synthesis of ketomethylene dipeptide isosteres, which are important pharmacophores in drug discovery.[8][9]
Key Advantages of the Weinreb Amide Strategy
-
Controlled Aldehyde Synthesis: The reduction of a Weinreb amide to an aldehyde is highly controlled and stops at the aldehyde stage without over-reduction to the corresponding alcohol, a common issue with other reducible functional groups.[3][4] This is due to the formation of a stable chelated tetrahedral intermediate.[2]
-
High Yields in Cyclization: The intramolecular nature of the cyclization from a linear peptide-aldehyde precursor favors the desired reaction, often leading to higher yields compared to intermolecular coupling strategies.[5]
-
Suppression of Racemization: The generation of the aldehyde and subsequent cyclization can be performed under conditions that minimize racemization at the adjacent chiral center.
-
Versatility: This strategy is applicable to both solid-phase and solution-phase synthesis.[10]
Data Presentation: Synthesis and Cyclization Efficiencies
The following tables summarize representative quantitative data for the key steps involved in the synthesis of complex peptides using the Boc-Phe-N(OCH₃)CH₃ strategy.
Table 1: Synthesis of Boc-Phe-N(OCH₃)CH₃
| Starting Material | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Phe-OH | CDI | NMM | THF/DCM | 2-4 | >90 | [11] |
| Boc-Phe-OH | T3P | DBU | CH₃CN | 0.5 | >95 | [1] |
| Boc-Phe-Cl | N,O-dimethylhydroxylamine | Pyridine | DCM | 1-2 | >90 | [2] |
CDI: N,N'-Carbonyldiimidazole; NMM: N-Methylmorpholine; T3P: Propylphosphonic anhydride; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Table 2: Reduction of Peptide-Weinreb Amide to Peptidyl Aldehyde
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Resin-bound-Peptide-Phe-N(OCH₃)CH₃ | LiAlH₄ | THF | 0 | 30 | 75-85 | [12] |
| Solution-phase Boc-Peptide-Phe-N(OCH₃)CH₃ | LiAlH₄ | THF | 0 | 30-60 | 80-90 | [11] |
| Solution-phase Boc-Peptide-Phe-N(OCH₃)CH₃ | DIBAL-H | THF | -78 | 60 | 70-80 | [13] |
LiAlH₄: Lithium Aluminum Hydride; DIBAL-H: Diisobutylaluminium hydride.
Table 3: Intramolecular Cyclization of Phenylalanine-containing Peptidyl Aldehydes
| Linear Peptide Precursor | Cyclization Conditions | Solvent | Concentration (mM) | Yield (%) | Reference |
| H-Gly-Pro-Phe-CHO | pH 7.5 buffer | aq. buffer/MeCN | 1-5 | 60-70 | [5] |
| H-Ala-Gly-Phe-CHO | Acetic Acid/TFE | TFE | 10 | >80 | [6] |
TFE: Trifluoroethanol.
Experimental Protocols
Protocol 1: Synthesis of Boc-Phe-N(OCH₃)CH₃ (Weinreb Amide)
This protocol is based on the use of CDI as a coupling agent.[11]
-
Dissolve Boc-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acyl-imidazolide intermediate.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dry dichloromethane (DCM) and neutralize with N-methylmorpholine (NMM) (1.1 equivalents) at 0 °C.
-
Add the neutralized hydroxylamine solution to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-N(OCH₃)CH₃.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure Weinreb amide.
Protocol 2: Solid-Phase Synthesis of a Linear Peptide with a C-terminal Phe-Weinreb Amide
This protocol utilizes a Weinreb AM resin for solid-phase peptide synthesis (SPPS).[14]
-
Swell the Weinreb AM resin in dichloromethane (DCM) for 30 minutes.
-
Perform standard Fmoc-based SPPS to assemble the desired peptide sequence, coupling each Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA in DMF).
-
The final amino acid coupled will be Fmoc-Phe-OH.
-
After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum. The resin-bound linear peptide with a C-terminal Phe-Weinreb amide is now ready for cleavage and cyclization.
Protocol 3: Reduction of the Resin-Bound Weinreb Amide and Intramolecular Cyclization
This protocol describes the cleavage of the peptide from the Weinreb resin to form the peptidyl aldehyde, followed by cyclization.[12][14]
-
Suspend the dried peptide-resin from Protocol 2 in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (2-3 equivalents per mole of resin loading) in THF to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Quench the reaction by the careful dropwise addition of a 5% aqueous KHSO₄ solution until the evolution of gas ceases.
-
Filter the mixture to remove the resin and wash the resin with DCM.
-
Combine the filtrates and wash with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude linear peptidyl aldehyde.
-
For cyclization, dissolve the crude aldehyde in a suitable solvent system (e.g., a mixture of an aqueous buffer at pH 7-8 and an organic co-solvent like acetonitrile) at a high dilution (1-10 mM) to favor intramolecular reaction.
-
Stir the solution at room temperature for 12-24 hours, monitoring the formation of the cyclic peptide by LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude cyclic peptide by reverse-phase HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for complex peptide synthesis using the Weinreb amide strategy.
Application Example: Bradykinin Signaling Pathway
Bradykinin is a peptide that plays a crucial role in inflammation and pain signaling through its interaction with G-protein coupled receptors (GPCRs), primarily the B2 receptor.[15][16][17] The synthesis of stable, macrocyclic analogues of bradykinin or its antagonists is a key objective in drug development to modulate this pathway. The Weinreb amide strategy can be employed to create such complex peptide analogues.
Caption: Simplified Bradykinin signaling pathway via the B2 receptor.
Conclusion
Boc-Phe-N(OCH₃)CH₃ is an enabling reagent for the synthesis of complex peptides that are otherwise difficult to access. Its role as a stable precursor to a peptidyl aldehyde provides a reliable and high-yielding pathway to macrocyclic peptides and other modified structures. The protocols and data presented herein offer a comprehensive guide for researchers to implement this powerful strategy in their synthetic endeavors, facilitating the development of novel peptide-based therapeutics and research tools. By understanding the reaction mechanisms and optimizing conditions, scientists can harness the full potential of the Weinreb amide approach to advance the frontiers of peptide chemistry and drug discovery.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-phe-N(och3)CH3 in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.
N-Boc-L-phenylalanine-N-methoxy-N-methylamide, hereafter referred to as Boc-phe-N(och3)CH3, is a versatile building block commonly employed in peptide synthesis.[1] Its inherent characteristics, such as a protected amino group, conformational rigidity, and the presence of an aromatic phenyl group, make it an intriguing candidate for inclusion in fragment libraries for FBDD campaigns, particularly those targeting protein-protein interactions or enzymes with hydrophobic pockets. This document provides detailed application notes and protocols for the utilization of this compound in FBDD workflows.
Physicochemical Properties of this compound
The suitability of a molecule as a fragment is often assessed by its adherence to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding capacity. Below is a summary of the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | |
| Calculated logP | 2.1 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 6 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from N-(tert-Butoxycarbonyl)-L-phenylalanine.
Materials:
-
N-(tert-Butoxycarbonyl)-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-(tert-Butoxycarbonyl)-L-phenylalanine and N,O-Dimethylhydroxylamine hydrochloride in the anhydrous solvent.
-
Add the organic base to the mixture and stir at room temperature.
-
Add the coupling agent portion-wise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion of the reaction, quench with a saturated sodium bicarbonate solution.[2]
-
Extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening this compound against a target protein using SPR.
Materials:
-
Purified target protein
-
This compound stock solution in DMSO
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer with a constant, low percentage of DMSO.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution.
-
Analyze the resulting sensorgrams to determine binding affinity (KD).
Hypothetical SPR Screening Data for this compound
| Target Protein | Fragment Concentration (µM) | Response Units (RU) | Calculated Affinity (KD) (µM) |
| Protease X | 100 | 50 | 250 |
| Kinase Y | 100 | 5 | No significant binding |
| Bromodomain Z | 100 | 80 | 150 |
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, to validate the binding of this compound to the target protein.
Materials:
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Prepare a sample of the target protein in the NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein.
-
Prepare a sample containing the target protein and this compound.
-
Acquire an STD NMR spectrum.
-
Irradiate the protein with a selective radiofrequency pulse and observe the transfer of saturation to the bound fragment.
-
The presence of signals in the STD spectrum confirms the binding of the fragment.
-
Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon fragment binding can provide information on the binding site.
Visualizations
Fragment-Based Drug Discovery Workflow
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Hit-to-Lead Optimization Strategies
Caption: Common strategies for optimizing an initial fragment hit into a lead compound.[3][4]
References
Troubleshooting & Optimization
Low yield in Boc-phe-N(och3)CH3 synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine N'-methoxy-N'-methylamide (Boc-Phe-N(OCH3)CH3), a commonly used Weinreb amide in pharmaceutical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the synthesis of this compound?
Low yields in this Weinreb amide synthesis are typically due to one or more of the following factors:
-
Incomplete Carboxylic Acid Activation: The reaction relies on the activation of the carboxylic acid group of Boc-Phe-OH. If the coupling reagent is inefficient or used in insufficient quantities, this activation will be incomplete, leading to unreacted starting material.[1]
-
Steric Hindrance: While Boc-Phe-OH is not the most sterically hindered amino acid, the bulky Boc protecting group can slow down the reaction rate. This can be exacerbated if the reaction conditions are not optimal.[2][3][4]
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides like EDC, can consume the activated Boc-Phe-OH and reduce the yield of the desired Weinreb amide.[5] Racemization at the alpha-carbon of phenylalanine is also a potential side reaction that can be promoted by the use of excess base or prolonged reaction times.[2]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to Boc-Phe-OH and preventing the formation of the amide bond. It is crucial to use anhydrous solvents and reagents.[1][5]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, reaction temperature, and reaction time can significantly influence the reaction outcome.[1][3]
Q2: How do I choose the most suitable coupling reagent for my synthesis?
The choice of coupling reagent is critical for achieving a high yield.[1] For the synthesis of this compound, several classes of coupling reagents can be used.
-
Carbodiimides (e.g., EDC, DCC): These are commonly used but can be less efficient for sterically hindered couplings and may lead to the formation of N-acylurea byproducts. To improve their efficiency and suppress side reactions, they are almost always used in combination with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally more reactive and efficient than carbodiimides, especially for challenging couplings.[3][4] HATU is often considered one of the most powerful coupling reagents for minimizing racemization and achieving high yields in difficult couplings.[6] COMU is a third-generation uronium salt known for its high reactivity and the formation of water-soluble byproducts, which simplifies purification.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly reactive coupling reagents, with PyAOP being particularly useful for coupling N-methylated amino acids, which are prone to steric hindrance.[1]
Q3: What is the role of additives like HOBt and HOAt?
Additives such as HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in carbodiimide-mediated coupling reactions. They act as activating agents by forming an active ester with the carboxylic acid. This active ester is more reactive towards the amine than the O-acylisourea intermediate formed with the carbodiimide alone. This two-step activation process increases the reaction rate and, importantly, suppresses side reactions like racemization and N-acylurea formation.[3]
Q4: Can the order of reagent addition affect the reaction yield?
Yes, the order of addition is important. It is generally recommended to pre-activate the carboxylic acid (Boc-Phe-OH) with the coupling reagent and any additives before adding the amine component (N,O-dimethylhydroxylamine hydrochloride) and the base. This pre-activation step ensures that the highly reactive activated species is formed in high concentration before the nucleophile is introduced, which can lead to a cleaner and more efficient reaction.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield (significant starting material remains) | Incomplete activation of Boc-Phe-OH. | • Switch to a more potent coupling reagent like HATU, HBTU, or COMU. • If using a carbodiimide (EDC, DCC), ensure the addition of HOBt or OxymaPure.[1][3] • Increase the equivalents of the coupling reagent and amino acid (e.g., 1.2-1.5 equivalents). |
| Steric hindrance slowing the reaction. | • Extend the reaction time (monitor by TLC or LC-MS). • A moderate increase in temperature (e.g., to 40°C) can improve the reaction rate, but should be done cautiously to avoid side reactions.[3][4] | |
| Presence of moisture. | • Use anhydrous solvents (e.g., dry DMF or DCM). • Ensure all glassware is thoroughly dried.[1][5] | |
| Multiple Spots on TLC (in addition to starting materials and product) | Formation of N-acylurea byproduct (with carbodiimide reagents). | • Add HOBt or OxymaPure to the reaction mixture to intercept the O-acylisourea intermediate.[1] |
| Racemization of the phenylalanine alpha-carbon. | • Avoid using an excessive amount of base. A weaker base like N-methylmorpholine (NMM) can be used instead of DIPEA.[2] • Lower the reaction temperature (e.g., conduct the reaction at 0°C).[3] | |
| Difficult Purification | Water-insoluble byproducts (e.g., dicyclohexylurea from DCC). | • If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. • Consider using EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[8] |
| Emulsion formation during aqueous workup. | • Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. • Filter the mixture through a pad of Celite.[9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
-
Dissolve Boc-Phe-OH (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for this compound Synthesis using EDC/HOBt
-
Dissolve Boc-Phe-OH (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent like DCM or DMF.
-
Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and for the coupling reaction.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Additive | Typical Equivalents (Reagent:Acid) | Relative Reactivity | Common Byproducts |
| EDC | HOBt/OxymaPure | 1.2:1 | Moderate | Water-soluble urea |
| DCC | HOBt/OxymaPure | 1.1:1 | Moderate | Insoluble DCU |
| HBTU | None | 1.1:1 | High | Water-soluble |
| HATU | None | 1.1:1 | Very High | Water-soluble |
| COMU | None | 1.2:1 | Very High | Water-soluble |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of Boc-Phe-N(OCH₃)CH₃
Welcome to the Technical Support Center for troubleshooting the incomplete Boc deprotection of Boc-L-phenylalanine-N-methoxy-N-methylamide (Boc-Phe-N(OCH₃)CH₃). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for achieving complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of Boc-Phe-N(OCH₃)CH₃?
A1: Incomplete removal of the tert-butoxycarbonyl (Boc) group can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA) or its degradation from moisture.[1]
-
Inadequate Reaction Time or Temperature: The deprotection reaction may require more time to reach completion, especially if conducted at lower temperatures (e.g., 0 °C) to minimize side reactions.[1][2]
-
Steric Hindrance: The bulky nature of the phenylalanine side chain and the Weinreb amide moiety can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage rate.[1][3]
-
Reagent Quality: The purity of reagents, particularly the acid and solvents, is crucial. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Q2: Is the Weinreb amide functional group (-N(OCH₃)CH₃) stable under standard Boc deprotection conditions?
A2: Yes, the N-methoxy-N-methylamide (Weinreb amide) is generally stable to the acidic conditions typically used for Boc deprotection, such as TFA in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[4][5] This stability is a key advantage of Weinreb amides in organic synthesis, as it allows for the removal of the N-terminal protecting group without cleaving the amide itself.[4] The stability is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack, which prevents over-addition and degradation.[4][6]
Q3: Can I monitor the progress of the Boc deprotection reaction?
A3: Yes, monitoring the reaction is highly recommended. The most common method is Thin-Layer Chromatography (TLC) . The deprotected product, the free amine, is more polar than the starting Boc-protected compound and will therefore have a lower Rf value on the TLC plate.[7] It is advisable to spot the starting material as a reference. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the desired product.
Q4: Are there any common side reactions to be aware of during the deprotection of Boc-Phe-N(OCH₃)CH₃?
A4: The primary side reaction of concern during any Boc deprotection is the alkylation of nucleophilic species by the reactive tert-butyl cation that is generated.[2][8] While the phenylalanine side chain is not as susceptible as residues like tryptophan or methionine, it is still good practice to be mindful of potential side reactions, especially if other sensitive functional groups are present in the molecule. The use of scavengers can mitigate these side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection (Significant starting material remains) | 1. Insufficient acid concentration or strength.[1] 2. Short reaction time.[1][2] 3. Low reaction temperature. 4. Poor quality of reagents (e.g., wet TFA).[1] | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA for a short period if the substrate is stable.[9] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[9][10] 2. Extend the reaction time and continue to monitor by TLC or LC-MS. Reactions may require several hours to go to completion.[7] 3. Allow the reaction to warm to room temperature after an initial period at 0 °C. 4. Use fresh, anhydrous reagents and solvents. |
| Formation of Unknown Impurities | 1. Alkylation side reactions from the tert-butyl cation.[2][8] 2. Degradation of the starting material or product due to harsh acidic conditions. | 1. The addition of a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture can trap the tert-butyl cation. 2. Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Alternatively, explore non-acidic deprotection methods if the substrate is highly acid-sensitive.[11] |
| Difficulty in Product Isolation (e.g., oily product) | 1. The product is the TFA or HCl salt, which can be hygroscopic or non-crystalline. 2. Residual acid in the product. | 1. After removing the solvent and excess acid in vacuo, attempt to precipitate the salt by adding a non-polar solvent like diethyl ether. 2. Co-evaporation with a solvent like toluene can help remove residual TFA. For the free amine, a basic workup (e.g., washing with saturated NaHCO₃ solution) can be performed, followed by extraction with an organic solvent. |
Quantitative Data on Boc Deprotection of Amino Acid Derivatives
The following table summarizes various conditions reported for the Boc deprotection of N-Boc-amino acids and their derivatives, providing a comparative overview of different methodologies.
| Substrate | Reagent/Solvent | Concentration | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-Amino Acids & Peptides | 4M HCl in dioxane | 4 M | RT | 30 min | >95% | [9][10] |
| Boc-D-Norleucine | TFA / DCM | 10 equiv. TFA | 0 to RT | 0.5 - 2 h | High | [4] |
| Boc-D-Norleucine | 4M HCl in dioxane | 4-5 equiv. HCl | RT | 1 - 4 h | High | [4] |
| N-Boc-amines | 20-50% TFA in DCM | 20-50% v/v | RT | 0.5 - 4 h | N/A | [7] |
| N-Boc-amines | Oxalyl Chloride / MeOH | 3 equiv. | RT | 1 - 4 h | up to 90% | [12] |
| N-Boc-amines | p-TSA / Mechanochemical | 2 equiv. | RT | 10 min | ~100% | [13] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection.
Materials:
-
Boc-Phe-N(OCH₃)CH₃
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-Phe-N(OCH₃)CH₃ (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The resulting crude product, likely the TFA salt of Phe-N(OCH₃)CH₃, can be used directly in the next step or purified. For the free amine, a standard aqueous basic workup can be performed.
Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in Dioxane
This method is a good alternative to TFA and often results in the precipitation of the product as a crystalline hydrochloride salt.
Materials:
-
Boc-Phe-N(OCH₃)CH₃
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve or suspend Boc-Phe-N(OCH₃)CH₃ (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (typically 4-5 equivalents) to the mixture at room temperature.
-
Stir the mixture for 1-4 hours. Often, the deprotected amine hydrochloride salt will precipitate from the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification.
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Purification of Boc-Phe-N(OCH3)CH3 by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Boc-Phe-N(OCH3)CH3 (N-(tert-Butoxycarbonyl)-L-phenylalanine N'-methoxy-N'-methylamide) by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography purification of this compound?
A typical mobile phase for the purification of this compound on a silica gel column is a mixture of petroleum ether and ethyl acetate. A common starting ratio is 3:2 (petroleum ether:ethyl acetate).[1] The polarity of the solvent system can be adjusted based on the observed retention factor (Rf) on a Thin Layer Chromatography (TLC) plate.
Q2: What is the expected appearance of pure this compound?
The purified target compound, (S)-(tert-butyl (S)-(1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate), is expected to be a colorless oil.[1]
Q3: What are the key starting materials for the synthesis of this compound?
The synthesis of this compound is typically achieved through the coupling of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) and N,O-Dimethylhydroxylamine hydrochloride.[1]
Q4: How can I monitor the progress of the column chromatography?
The progress of the column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Staining with a suitable reagent, such as potassium permanganate or ninhydrin (after deprotection of an aliquot), can help visualize the compound.
Troubleshooting Guide
Issue 1: The compound is not moving from the origin on the TLC plate (Rf = 0).
-
Possible Cause: The solvent system is not polar enough to elute the compound from the silica gel.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Consider adding a small percentage of an even more polar solvent, such as methanol, to the mobile phase.
-
Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
-
Issue 2: The compound is running with the solvent front on the TLC plate (Rf ≈ 1).
-
Possible Cause: The solvent system is too polar, causing the compound to have a low affinity for the stationary phase.
-
Troubleshooting Steps:
-
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., petroleum ether or hexane).
-
Experiment with different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate, to find a suitable polarity.
-
Issue 3: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen solvent system does not provide adequate resolution between the product and impurities.
-
Troubleshooting Steps:
-
Optimize the solvent system by testing various ratios of the mobile phase components.
-
Try a different solvent system with different selectivity. For example, replacing ethyl acetate with acetone or dichloromethane might alter the elution order.
-
Ensure the column is packed properly to avoid channeling.
-
Use a finer mesh silica gel for higher resolution.
-
Issue 4: The purified product is an oil and not solidifying.
-
Possible Cause: The product may naturally be an oil at room temperature, or residual solvents may be present.[1]
-
Troubleshooting Steps:
-
Ensure all solvent has been removed under high vacuum.
-
If the product is expected to be a solid, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.[2]
-
Scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes initiate crystallization.[2]
-
Experimental Protocols
Column Chromatography Protocol for this compound Purification
This protocol is a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., petroleum ether).
-
Column Packing: Carefully pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., petroleum ether:ethyl acetate, 3:2).
-
Fraction Collection: Collect fractions of a suitable volume in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[1]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (flash grade) | Standard choice for this type of compound. |
| Mobile Phase | Petroleum Ether : Ethyl Acetate | A starting ratio of 3:2 is suggested.[1] |
| Expected Rf | ~0.3 - 0.5 | Ideal for good separation. Adjust solvent polarity to achieve this. |
| Product Form | Colorless Oil | The final product is not expected to be a solid.[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Optimizing Weinreb Amide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Weinreb amide coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Weinreb amide synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Weinreb amide coupling reaction resulted in a low yield or no product. What are the potential causes and how can I resolve this?
A1: Low or no yield in a Weinreb amide coupling can stem from several factors, primarily related to reactant activation, stability, and reaction conditions.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with N,O-dimethylhydroxylamine. If the coupling reagent is inefficient or used in insufficient amounts, the reaction will not proceed to completion.
-
Solution: Ensure the coupling reagent is fresh and used in the appropriate stoichiometric amount (see Table 1). Consider switching to a more potent coupling agent if necessary.[1]
-
-
Deactivation of N,O-dimethylhydroxylamine: N,O-dimethylhydroxylamine hydrochloride is often used, which requires a base to liberate the free amine for the reaction. An insufficient amount of base or a base that is too weak can lead to poor nucleophilicity.
-
Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in at least a stoichiometric equivalent to the hydrochloride salt.[2]
-
-
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
-
Steric Hindrance: Bulky substituents on the carboxylic acid near the reaction center can impede the approach of the nucleophile.[1]
-
Solution: Increase the reaction temperature or prolong the reaction time. Alternatively, using a less sterically hindered activating agent might be beneficial.
-
Issue 2: Incomplete Reaction
Q2: My reaction has stalled and I have a mixture of starting material and product. What steps can I take to drive the reaction to completion?
A2: An incomplete reaction can often be resolved by adjusting the reaction parameters.
-
Insufficient Reagent: The stoichiometry of the coupling reagent or the amine may be insufficient.
-
Solution: Add another portion of the limiting reagent. It is often beneficial to use a slight excess of the coupling reagent and N,O-dimethylhydroxylamine.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For many standard couplings, room temperature is sufficient, but sluggish reactions may benefit from gentle heating (e.g., 40-50 °C).
-
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and may not go to completion.
-
Solution: Choose a solvent in which all reactants are soluble. Common solvents for Weinreb amide coupling include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
-
Issue 3: Presence of Side Products
Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A3: Side product formation is a common issue that can often be mitigated by careful control of reaction conditions.
-
Racemization of Chiral Centers: For carboxylic acids with a chiral center at the α-position (e.g., amino acids), racemization can occur during activation.[3]
-
Formation of Ureas from Carbodiimide Reagents: When using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproduct is formed. While expected, its removal can be problematic.[5]
-
Solution: If using DCC, the dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For the more soluble urea from EDC, an acidic workup can facilitate its removal into the aqueous phase.[6]
-
-
Over-addition to the Weinreb Amide: Although the Weinreb amide is designed to prevent over-addition of organometallic reagents in the subsequent ketone synthesis, highly reactive nucleophiles or elevated temperatures during the coupling can potentially lead to side reactions.[7]
-
Solution: Ensure the reaction temperature is controlled, especially during the addition of reagents.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the appropriate coupling reagent for my Weinreb amide synthesis?
A4: The choice of coupling reagent depends on the substrate's properties, such as steric hindrance and sensitivity to racemization, as well as considerations of cost and ease of byproduct removal.
-
Carbodiimides (DCC, EDC): These are widely used and cost-effective. EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[4][8]
-
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are highly efficient and rapid coupling agents, often used for more challenging couplings, such as with sterically hindered substrates or in peptide synthesis. They are generally more expensive.
-
Other Methods: Activating the carboxylic acid as an acid chloride or using reagents like carbonyldiimidazole (CDI) are also effective strategies.[9]
Q5: What are the best practices for the workup and purification of Weinreb amides?
A5: A standard workup procedure involves quenching the reaction, followed by a series of aqueous washes to remove byproducts and unreacted starting materials.
-
Quench: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.
-
Aqueous Washes:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Q6: Can I use a one-pot procedure for the synthesis of Weinreb amides from carboxylic acids?
A6: Yes, one-pot procedures are common and efficient. They typically involve the in-situ activation of the carboxylic acid followed by the addition of N,O-dimethylhydroxylamine. For example, using a coupling reagent like HATU or EDC allows for a one-pot reaction without the need to isolate an activated intermediate.[1]
Data Presentation
Table 1: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Abbreviation | Typical Stoichiometry (equiv.) | Co-reagent (equiv.) | Base (equiv.) | Typical Solvent | Temperature (°C) |
| N,N'-Dicyclohexylcarbodiimide | DCC | 1.1 - 1.5 | HOBt (1.1) | - | DCM, THF | 0 to RT |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1.1 - 1.5 | HOBt (1.1) | - | DCM, DMF | 0 to RT |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | 1.0 - 1.5 | - | DIPEA (2.0) | DMF, DCM | RT |
| Carbonyldiimidazole | CDI | 1.1 | - | - | THF | 0 to RT |
| Triphenylphosphine/Iodine | PPh₃/I₂ | 1.0 / 1.0 | - | DIPEA (1.5) | DCM | 0 to RT |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Synthesis using HATU [1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and an additional equivalent of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as described in Q5.
-
Purify the product by column chromatography if necessary.
Protocol 2: Weinreb Amide Synthesis via Acid Chloride [11]
-
In a round-bottomed flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add oxalyl chloride (1.05 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM and add a base such as pyridine or triethylamine (1.2 equivalents).
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify as needed.
Visualizations
Caption: General experimental workflow for Weinreb amide synthesis.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Preventing racemization during Boc-phe-N(och3)CH3 synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Boc-Phe-N(OCH3)CH3, with a primary focus on preventing racemization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Racemization Detected in the Final Product | 1. Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, can lead to substantial racemization.[1] 2. Suboptimal Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1] 3. Excess Base: The presence of excess base can promote racemization via direct enolization of the activated carboxylic acid.[1][2] 4. Prolonged Reaction Time: Longer reaction times increase the window for racemization to occur. | 1. Use Racemization-Suppressing Additives: Always use carbodiimide coupling reagents in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3] For particularly sensitive amino acids, consider phosphonium or aminium/uronium reagents.[1] 2. Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C.[1] 3. Minimize Base Concentration: Use the minimum amount of a sterically hindered base, like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), necessary to facilitate the reaction.[1][4] 4. Monitor Reaction Progress: Closely monitor the reaction by a suitable method (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Low Yield of this compound | 1. Incomplete Activation of Boc-Phe-OH: The carboxylic acid may not be fully activated before the addition of N,O-dimethylhydroxylamine. 2. Poor Solubility of Reagents: Reagents may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. 3. Side Reactions: Undesired side reactions, such as the formation of guanidine moieties with uronium/aminium reagents, can reduce the yield of the desired product.[3] | 1. Ensure Complete Activation: Allow for a sufficient pre-activation time for the Boc-Phe-OH with the coupling reagent before adding the N,O-dimethylhydroxylamine.[1] 2. Optimize Solvent System: Consider using a co-solvent system or a more polar solvent like DMF to improve solubility.[2] 3. Control Stoichiometry: Use a stoichiometric amount of the coupling reagent and pre-activate the protected amino acid before adding it to the reaction mixture to avoid side reactions like guanidinylation.[3] |
| Difficulty in Purifying the Final Product | 1. Presence of Diastereomers: If racemization has occurred, the resulting diastereomers can be challenging to separate by standard chromatography.[5] 2. Byproducts from Coupling Reagents: Byproducts, such as dicyclohexylurea (DCU) from DCC, can co-precipitate with the product.[4] | 1. Optimize Chiral Chromatography: Develop a chiral HPLC or SFC method for the separation and quantification of diastereomers.[2] 2. Choose a Soluble Byproduct Reagent: Use a coupling reagent that generates a soluble byproduct, such as DIC, where the diisopropylurea is more easily washed away.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of Boc-Phe-OH?
A1: The primary mechanism of racemization for Boc-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[2][6] The process is initiated by the activation of the carboxyl group of Boc-Phe-OH by a coupling reagent. This activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine on the achiral oxazolone intermediate results in a racemic mixture of the desired product.
Q2: How can I detect and quantify the extent of racemization in my this compound product?
A2: The most common and reliable method for quantifying racemization is through the chromatographic separation of the resulting diastereomers.[2] This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). By comparing the peak areas of the desired L-isomer and the undesired D-isomer, the percentage of racemization can be accurately determined.
Q3: Which coupling reagents are recommended to minimize racemization in this synthesis?
A3: While no coupling reagent can completely eliminate racemization, some are significantly better at suppressing it. For the synthesis of Weinreb amides like this compound, a combination of a carbodiimide with a racemization-suppressing additive is a common and effective choice.
| Coupling Reagent Combination | Relative Racemization Risk | Notes |
| DCC/HOBt or DIC/HOBt | Low | A standard and effective combination. DIC is often preferred in solid-phase synthesis due to the better solubility of its urea byproduct.[4][7] |
| EDC/HOBt | Low | EDC is a water-soluble carbodiimide, which can simplify purification.[2] |
| HATU/DIPEA or HBTU/DIPEA | Low to Moderate | These are highly efficient coupling reagents but require careful control of the base concentration to minimize racemization.[4] |
| CDI | Low to Moderate | N,N'-Carbonyldiimidazole (CDI) has been successfully used for the synthesis of Nα-protected amino Weinreb amides.[8] |
| T3P | Low | Propylphosphonic anhydride (T3P) in the presence of a mild base has been shown to be effective for Weinreb amide synthesis.[9] |
Q4: Can the choice of solvent affect the level of racemization?
A4: Yes, the polarity of the solvent can influence the rate of racemization. Less polar solvents are generally preferred as they can help to reduce the rate of racemization.[1] However, the choice of solvent is often constrained by the solubility of the reactants. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents.[2]
Q5: Are there any specific additives that can further suppress racemization?
A5: Besides HOBt and HOAt, copper (II) chloride (CuCl2) has been shown to be an effective additive for suppressing racemization, particularly in solution-phase synthesis when used in conjunction with HOBt.[3]
Experimental Protocol: Synthesis of this compound with Minimized Racemization
This protocol outlines a general procedure for the synthesis of this compound using DIC and HOBt to minimize racemization.
Materials:
-
Boc-L-Phe-OH
-
N,O-dimethylhydroxylamine hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and add NMM (1.1 eq) to neutralize the salt.
-
To the cooled solution of Boc-L-Phe-OH and HOBt, add DIC (1.1 eq) dropwise while stirring.
-
Allow the activation to proceed for 15-20 minutes at 0°C.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture.
-
Continue stirring the reaction at 0°C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Boc-phe-N(och3)CH3 stability issues in acidic or basic media
Welcome to the technical support center for Boc-Phe-N(OCH₃)CH₃ (N-tert-butoxycarbonyl-L-phenylalanine-N-methoxy-N-methylamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Boc-Phe-N(OCH₃)CH₃?
A1: The molecule contains two key functional groups with distinct stability profiles: the acid-labile Boc (tert-butoxycarbonyl) protecting group and the robust Weinreb amide (N-methoxy-N-methylamide). The primary stability concern is the degradation of the Boc group under acidic conditions. The Weinreb amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions, typically requiring prolonged heating.
Q2: Under what conditions is the Boc group cleaved?
A2: The Boc group is highly sensitive to acid and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (DCM).[1][2] This cleavage reaction is typically rapid at room temperature. The Boc group is, however, stable in basic and nucleophilic environments.[1]
Q3: How stable is the Weinreb amide moiety?
A3: Weinreb amides are known to be generally stable compounds, which is a key advantage of their use in synthesis.[1][3] They are significantly more resistant to hydrolysis than esters.[4] Hydrolysis of the amide bond typically requires harsh conditions, such as heating for extended periods with a strong acid or base.[5] Under the mild acidic conditions that cleave the Boc group, the Weinreb amide is expected to remain largely intact, at least for short reaction times.
Q4: If I observe degradation of my compound in acidic media, which group is likely degrading first?
A4: The Boc group is the most acid-labile part of the molecule. Standard Boc-deprotection protocols using acids like TFA are designed to be fast and selective.[2] Therefore, you will almost certainly observe the loss of the Boc group first, yielding Phe-N(OCH₃)CH₃. Degradation of the resulting free amine or the Weinreb amide would require more forcing conditions (e.g., prolonged heating in strong acid).
Q5: Is Boc-Phe-N(OCH₃)CH₃ stable to common bases like NaOH, KOH, or organic amines?
A5: The Boc group is stable to basic conditions. However, the Weinreb amide, like other amides, can undergo base-catalyzed hydrolysis. This reaction is generally slow and requires elevated temperatures to proceed at a significant rate.[5][6] Exposure to strong aqueous bases at room temperature for short periods (e.g., during an aqueous workup) is unlikely to cause significant degradation, but prolonged exposure or heating will lead to the formation of Boc-Phe-OH and N,O-dimethylhydroxylamine.
Troubleshooting Guides
Issue 1: Loss of Starting Material in Acidic Media
Symptom: After exposing Boc-Phe-N(OCH₃)CH₃ to an acidic solution (e.g., during a reaction workup with aqueous HCl or in a formulation study at low pH), analysis by HPLC or TLC shows a new, more polar spot/peak and loss of the starting material.
Probable Cause: The acidic environment is cleaving the Boc protecting group. This is the expected reactivity for this functional group.
Troubleshooting Steps:
-
Confirm the Product: The primary degradation product should be the deprotected amine, Phe-N(OCH₃)CH₃. You can confirm its identity via mass spectrometry (MS), looking for a mass decrease of 100.12 amu corresponding to the loss of C₅H₈O₂.
-
Avoid Strong Acids: If Boc group integrity is required, avoid acidic conditions below pH 4-5 for extended periods. For workups, consider using a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution followed by immediate extraction.[7]
-
Monitor Reaction Time: If acidic conditions are unavoidable, minimize the exposure time. Perform time-course experiments to quantify the rate of degradation under your specific conditions using HPLC.
Issue 2: Compound Degradation in Basic Media, Especially with Heating
Symptom: When Boc-Phe-N(OCH₃)CH₃ is subjected to basic conditions (e.g., saponification attempts, exposure to >1M NaOH) and heat, HPLC analysis shows the appearance of a new peak corresponding to Boc-Phe-OH.
Probable Cause: The Weinreb amide is undergoing base-catalyzed hydrolysis. Amides are very stable, but hydrolysis is forced by these conditions.[4][5] The Boc group itself is stable to base.
Troubleshooting Steps:
-
Avoid Harsh Basic Conditions: If the Weinreb amide must remain intact, avoid using strong bases, especially in combination with heat.
-
Use Milder Bases: For pH adjustments or reactions requiring a base, consider using weaker inorganic bases (e.g., NaHCO₃, K₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA, triethylamine) at or below room temperature.
-
Limit Temperature and Time: If heating in the presence of a base is necessary, perform optimization studies to find the lowest possible temperature and shortest time required for your desired transformation to minimize amide hydrolysis.
Data Presentation
Table 1: Stability of the Boc-Protecting Group
| Condition | Reagent(s) | Temperature | Stability Outcome | Reference |
| Acidic | 20-50% TFA in DCM | Room Temp | Labile: Rapidly cleaved (minutes to hours) | [1][2] |
| 3 M HCl in Ethyl Acetate | Room Temp | Labile: Cleaved within ~30 minutes | [1] | |
| Aqueous HCl (pH < 2) | Room Temp | Labile: Significant cleavage expected | [5][8] | |
| Basic | 1 M NaOH (aq) | Room Temp | Stable | [1] |
| Piperidine | Room Temp | Stable | [2] | |
| Reductive | H₂, Pd/C | Room Temp | Stable | [1] |
Table 2: Comparative Conditions for Amide Hydrolysis
| Amide Type | Condition | Temperature | Relative Rate | Reference |
| Primary Amide (e.g., Acetamide) | 1 M HCl | 65°C | Slow | |
| Tertiary Amide | Strong Acid (e.g., 6 M HCl) | Reflux | Very Slow | [9] |
| Tertiary Amide | Strong Base (e.g., 10-40% NaOH) | Reflux | Very Slow | [9] |
| Weinreb Amide | Strong Acid or Base | Reflux | Extremely Slow (Expected) | [1][4] |
Note: Tertiary amides, like the Weinreb amide, are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance and electronic factors.[9]
Experimental Protocols
Protocol 1: Monitoring Boc-Group Stability in Acidic Media via HPLC
This protocol provides a method to quantify the rate of Boc-deprotection under specific acidic conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Boc-Phe-N(OCH₃)CH₃ in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile/water).
-
Reaction Setup:
-
In a vial, place a defined volume of your acidic medium (e.g., 950 µL of 1 M HCl or a buffered solution at a specific pH).
-
Equilibrate the vial to the desired experimental temperature (e.g., 25 °C).
-
-
Initiation and Sampling:
-
At time t=0, add a small volume of the stock solution (e.g., 50 µL) to the acidic medium to start the reaction.
-
Immediately withdraw a sample (e.g., 50 µL) for the t=0 time point.
-
Continue to withdraw samples at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Sample Quenching: Immediately neutralize each collected sample by diluting it into a vial containing a quenching solution (e.g., 450 µL of a basic buffer like 0.1 M sodium bicarbonate or mobile phase) to stop the degradation.
-
HPLC Analysis:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Plot the peak area of the Boc-Phe-N(OCH₃)CH₃ peak versus time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental logic discussed in this guide.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Boc-phe-N(och3)CH3 (Weinreb Amide)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and practical advice for improving the solubility of Boc-phe-N(och3)CH3, a Weinreb amide derivative of Boc-L-phenylalanine, during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it typically soluble?
This compound, also known as (S)-(tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate), is a Weinreb amide. This class of compounds is widely used in organic synthesis, particularly for the preparation of ketones from organometallic reagents.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group generally enhances stability and solubility in common organic solvents.[5]
Based on its structure and the properties of similar Boc-protected amino acids and Weinreb amides, this compound is expected to be soluble in a range of polar aprotic solvents.[6][7]
Commonly Used Solvents:
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[6][7]
-
Moderate to High Solubility: Ethyl Acetate (EtOAc), Acetonitrile (MeCN).
-
Low to Insoluble: Water, Hexanes, Diethyl Ether (solubility may be limited).
Q2: My this compound is not dissolving in my chosen reaction solvent. What are the immediate troubleshooting steps?
If you encounter solubility issues, follow this systematic approach before altering your core reaction chemistry.
// Nodes start [label="Problem:\nthis compound\nFails to Dissolve", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_solvent [label="Is the solvent appropriate?\n(e.g., THF, DCM, DMF)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; try_heating [label="Gently warm the mixture\n(e.g., to 30-40 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cosolvent [label="Add a polar aprotic co-solvent\n(e.g., 1-10% DMF or NMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Is the starting\nmaterial pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success: Compound Dissolved\nProceed with reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; fail [label="Issue Persists:\nConsult literature for\nsimilar substrates", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_solvent; check_solvent -> try_heating [label=" Yes "]; check_solvent -> fail [label=" No, select\n a new solvent "]; try_heating -> success [label=" Dissolves "]; try_heating -> add_cosolvent [label=" No Change "]; add_cosolvent -> success [label=" Dissolves "]; add_cosolvent -> check_purity [label=" No Change "]; check_purity -> fail [label=" Yes, still fails "]; check_purity -> start [label=" No, purify and\n restart process "]; } caption="Troubleshooting workflow for solubility issues."
Q3: Can I use solvent mixtures or co-solvents to improve solubility?
Yes, using a co-solvent is a highly effective strategy. For sparingly-soluble protected peptides, mixtures of solvents can be more powerful than a single solvent.[8]
-
For Non-polar Solvents (e.g., Toluene, Ether): If your reaction requires a non-polar environment but the compound's solubility is low, adding a small amount (1-10%) of a polar aprotic solvent like DMF or NMP can significantly enhance solubility without drastically changing the overall polarity of the medium.
-
For Highly Aggregating Systems: In cases of severe aggregation, which can sometimes occur with peptide-like molecules, solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) mixed with DCM have proven effective.[8]
Q4: How does temperature affect the solubility of this compound?
For most compounds, solubility increases with temperature. Gentle warming of the solvent and solute can be an effective way to dissolve the material.
-
Recommended Practice: Warm the mixture to 30-40°C with stirring.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. For instance, reactions in DCM (boiling point ~40°C) should be warmed cautiously. Also, prolonged heating in solvents like DMF can lead to decomposition.[6]
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table summarizes the properties of common organic solvents relevant for dissolving Boc-protected amino acid derivatives.
| Solvent | Abbreviation | Dielectric Constant (ε) | Polarity Index | Typical Use Case for Weinreb Amides |
| Dichloromethane | DCM | 9.1 | 3.1 | Standard for Boc-chemistry, good for swelling resins.[6] |
| Tetrahydrofuran | THF | 7.6 | 4.0 | Excellent for Grignard and organolithium reactions.[4] |
| N,N-Dimethylformamide | DMF | 36.7 | 6.4 | High polarity, good solvating power for difficult couplings.[6] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 6.7 | Highly polar, often a superior alternative to DMF.[6] |
| Ethyl Acetate | EtOAc | 6.0 | 4.4 | Common for extractions and chromatography. |
| Acetonitrile | MeCN | 37.5 | 5.8 | Used in some coupling and deprotection reactions.[9] |
| Toluene | - | 2.4 | 2.4 | Non-polar solvent for specific reaction types. |
Experimental Protocols
Protocol 1: Standard Solubility Test
This protocol helps determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound (e.g., 10 mg)
-
Selected solvent (e.g., THF)
-
Small vial (e.g., 4 mL) with a magnetic stir bar
-
Graduated pipette or syringe
-
Stir plate
Procedure:
-
Weigh 10 mg of this compound directly into the vial.
-
Add the solvent in 0.1 mL increments using the pipette while stirring at room temperature.
-
After each addition, stir for 2-3 minutes and visually inspect for undissolved solids.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent added.
-
Calculate the approximate solubility (e.g., if 0.5 mL of solvent was required, the solubility is ~20 mg/mL).
Protocol 2: Preparing for a Grignard Reaction
Solubility is paramount for reactions involving organometallics to prevent side reactions and ensure complete conversion.
Objective: To prepare a ~0.5 M solution of this compound in anhydrous THF.
Materials:
-
This compound (MW: 308.39 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Septa and nitrogen/argon inlet
Procedure:
-
Preparation: Assemble the flame-dried flask, allow it to cool to room temperature under a stream of inert gas (N2 or Ar).
-
Addition of Solid: Quickly weigh and add the required amount of this compound (e.g., 1.54 g for 10 mL of a 0.5 M solution) to the flask.
-
Solvent Addition: Add anhydrous THF (e.g., 8 mL) via syringe.
-
Dissolution: Stir the mixture at room temperature under an inert atmosphere. The solid should dissolve completely. If it does not, gently warm the flask with a heat gun or in a warm water bath (to ~30°C) until a clear solution is obtained.
-
Final Steps: Cool the solution back to the desired reaction temperature (e.g., 0°C or -78°C) before slowly adding the Grignard reagent. The stability of the Weinreb amide's tetrahedral intermediate with the Grignard reagent is often temperature-dependent.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
Navigating the Synthesis of Boc-Phe-N(OCH₃)CH₃: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of Boc-L-phenylalanine N-methoxy-N-methylamide (Boc-Phe-N(OCH₃)CH₃), a key Weinreb amide intermediate, is a critical step in the preparation of more complex molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Boc-Phe-N(OCH₃)CH₃, offering potential causes and actionable solutions.
Issue 1: Low Yield of Boc-Phe-N(OCH₃)CH₃
| Potential Cause | Recommended Solution |
| Incomplete activation of Boc-L-phenylalanine | Ensure the coupling reagent is fresh and used in the appropriate stoichiometric ratio. For carbodiimide-based couplings (e.g., EDC, DCC), consider the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and minimize side reactions. For larger scale, converting Boc-Phe-OH to its acid chloride using thionyl chloride or oxalyl chloride prior to reaction with N,O-dimethylhydroxylamine hydrochloride can be a high-yielding alternative. |
| Side reactions of the activated carboxylic acid | Use of less reactive but more selective coupling reagents can mitigate side reactions. Consider using uronium-based reagents like HATU or HBTU, which are known for their high efficiency and lower risk of side reactions compared to carbodiimides. Maintain a low reaction temperature (0 °C to room temperature) to minimize the formation of undesired byproducts. |
| Degradation of the product during workup | During aqueous workup, ensure the pH is carefully controlled. Acidic or basic conditions can potentially lead to the hydrolysis of the Weinreb amide or cleavage of the Boc protecting group. Use mild extraction conditions and avoid prolonged exposure to strong acids or bases. |
| Loss of product during purification | If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. Silica gel chromatography is a common method for purification. A gradient elution of ethyl acetate in hexanes is often effective. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Boc-L-phenylalanine | Ensure complete reaction by monitoring with thin-layer chromatography (TLC). If the reaction has stalled, consider adding a slight excess of the coupling reagent and N,O-dimethylhydroxylamine hydrochloride. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid. |
| N-acylurea byproduct (from carbodiimide reagents) | If using DCC, the N,N'-dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. If using a water-soluble carbodiimide like EDCI, the corresponding urea can be removed by aqueous extraction during workup. |
| Racemization of the phenylalanine stereocenter | Racemization can occur, especially with prolonged reaction times or in the presence of a strong base.[1] To minimize this risk, use a coupling reagent known for low racemization, such as COMU or a combination of DIC with an additive like OxymaPure.[2][3] Employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Keeping the reaction temperature low (e.g., 0 °C) is also crucial. |
Issue 3: Difficulties During Workup and Extraction
| Potential Cause | Recommended Solution |
| Formation of emulsions during extraction | Emulsion formation is a common issue when working with amino acid derivatives. To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to improve phase separation. |
| Poor phase separation | Ensure the organic and aqueous layers are well-defined. If using a chlorinated solvent like dichloromethane (DCM), it will be the bottom layer. If using a less dense solvent like ethyl acetate, it will be the top layer. Adding more of the organic solvent can sometimes help to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Boc-Phe-N(OCH₃)CH₃ on a laboratory scale?
A common and effective method involves the coupling of Boc-L-phenylalanine with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material, Boc-L-phenylalanine, should be compared to the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. A suitable eluent for TLC is typically a mixture of ethyl acetate and hexanes.
Q3: What are the key considerations for scaling up the synthesis of Boc-Phe-N(OCH₃)CH₃?
When scaling up, several factors need careful consideration:
-
Reaction Temperature Control: The reaction can be exothermic, especially during the addition of coupling reagents. A robust cooling system is necessary to maintain the optimal reaction temperature and prevent side reactions.
-
Reagent Addition: The order and rate of reagent addition become more critical at a larger scale to ensure proper mixing and to control the reaction exotherm.
-
Mixing: Efficient stirring is crucial to ensure homogeneity in a large reaction vessel.
-
Workup and Extraction: Handling large volumes during aqueous workup and extraction can be challenging. The use of larger separatory funnels or specialized extraction equipment may be necessary.
-
Purification: Purification by column chromatography can be cumbersome at a large scale. Crystallization of the final product, if possible, is often a more efficient purification method for large quantities.
Q4: Can I use a different protecting group for the phenylalanine?
Yes, other N-protecting groups commonly used in peptide synthesis, such as Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz), can be used instead of Boc. The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required for subsequent steps.
Q5: What is the role of the Weinreb amide functionality?
The N-methoxy-N-methylamide, or Weinreb amide, is a valuable functional group in organic synthesis. It is stable to many nucleophilic reagents but reacts smoothly with organometallic reagents (e.g., Grignard reagents, organolithiums) or hydrides (e.g., LiAlH₄, DIBAL-H) to form a stable tetrahedral intermediate.[4] This intermediate collapses upon acidic workup to yield ketones or aldehydes, respectively, without the common problem of over-addition to form tertiary alcohols.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the synthesis of Boc-Phe-N(OCH₃)CH₃ using different coupling methods. Please note that these are representative values, and actual results may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Coupling Reagents for Small-Scale Synthesis (1-10 g)
| Coupling Reagent | Base (equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) |
| EDCI/HOBt | DIPEA (2.2) | DCM | 12-16 | 85-95 | >95 |
| HATU | DIPEA (2.0) | DMF | 2-4 | 90-98 | >97 |
| T3P® | Pyridine | Ethyl Acetate | 1-3 | 88-96 | >96 |
| CDI | NMM (1.1) | THF | 10-14 | 80-90 | >95 |
Table 2: Illustrative Parameters for Scaling Up Synthesis
| Scale | Boc-Phe-OH (kg) | Coupling Method | Solvent Volume (L) | Typical Yield (%) | Purification Method |
| Lab Scale (100 g) | 0.1 | EDCI/HOBt | 1-2 | 90 | Column Chromatography |
| Pilot Plant (1 kg) | 1.0 | Acid Chloride | 10-15 | 85 | Crystallization |
| Production (10 kg) | 10.0 | Acid Chloride | 100-150 | 80 | Crystallization |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using EDCI/HOBt
-
To a stirred solution of Boc-L-phenylalanine (1.0 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq).
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-Phe-N(OCH₃)CH₃ as a white solid or a colorless oil.
Protocol 2: Scale-Up Synthesis via the Acid Chloride
-
Carefully add thionyl chloride (1.2 eq) to a solution of Boc-L-phenylalanine (1.0 eq) in a suitable solvent like toluene at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride carbonyl stretch).
-
In a separate vessel, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in a suitable solvent like dichloromethane or toluene at 0 °C.
-
Slowly add the previously prepared Boc-L-phenylalanine acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Perform an aqueous workup by washing with water, a mild acid (e.g., 10% citric acid solution), and a mild base (e.g., saturated sodium bicarbonate solution), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/petroleum ether).
Visualizations
Caption: Synthesis of Boc-Phe-N(OCH₃)CH₃.
Caption: Troubleshooting workflow for synthesis.
Caption: Key parameters for optimization.
References
Validation & Comparative
Comparative NMR Analysis of Boc-Phe-N(OCH3)CH3 and Related Phenylalanine Derivatives
For researchers and professionals in drug development and organic synthesis, understanding the precise structural features of protected amino acids is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-L-phenylalanine-N'-methoxy-N'-methylamide (Boc-Phe-N(OCH3)CH3), a Weinreb amide derivative of phenylalanine, against its common precursors and analogues. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the characterization and quality control of these critical building blocks in peptide synthesis and medicinal chemistry.
Spectroscopic Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and two closely related compounds: N-Boc-L-phenylalanine (Boc-Phe-OH) and N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe). The data for this compound is inferred from typical values for N-Boc protected amino acids and Weinreb amides, while the data for the reference compounds is collated from established sources.[1][2][3][4]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (in CDCl₃) | ~7.3 (m, 5H, Ar-H), ~5.1 (br d, 1H, NH), ~4.8 (m, 1H, α-CH), ~3.7 (s, 3H, N-OCH₃), ~3.2 (s, 3H, N-CH₃), ~3.1 (m, 2H, β-CH₂), 1.4 (s, 9H, Boc-CH₃) | ~173 (C=O, amide), ~155 (C=O, Boc), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~61 (N-OCH₃), ~54 (α-CH), ~38 (β-CH₂), ~32 (N-CH₃), ~28 (Boc-CH₃) |
| Boc-Phe-OH (in CD₃OD) [1] | 7.26 (s, 5H, Ar-H), 4.36 (dd, 1H, α-CH), 3.16 (dd, 1H, β-CH₂), 2.87 (dd, 1H, β-CH₂), 1.36 (s, 9H, Boc-CH₃) | Data not fully available in provided search results. |
| Boc-Phe-OMe (in CDCl₃) [3] | ~7.3 (m, 5H, Ar-H), ~5.0 (br d, 1H, NH), ~4.6 (m, 1H, α-CH), 3.7 (s, 3H, OCH₃), ~3.1 (m, 2H, β-CH₂), 1.4 (s, 9H, Boc-CH₃) | ~172 (C=O, ester), ~155 (C=O, Boc), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~53 (α-CH), ~52 (OCH₃), ~38 (β-CH₂), ~28 (Boc-CH₃) |
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent may influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5]
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).[5]
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).[5]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
Visualizations
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of the target molecule and the general workflow of an NMR experiment.
Caption: Chemical structure of this compound with key proton groups highlighted.
Caption: General workflow for NMR analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 3. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
A Researcher's Guide to HPLC Purity Analysis of Boc-Phe-N(OCH3)CH3: Methodologies and Comparisons
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic intermediates is a critical step in ensuring the quality and reliability of final products. Boc-Phe-N(OCH3)CH3, a Weinreb amide of Boc-protected phenylalanine, is a key building block in the synthesis of various pharmaceutical agents, including HIV protease inhibitors.[1] Its purity directly impacts reaction yields and the impurity profile of subsequent compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the purity of Boc-protected amino acids and their derivatives due to its high resolution and quantitative accuracy.[2][] The choice of stationary phase, mobile phase, and detector are critical parameters that can be optimized for the specific compound.
Standard RP-HPLC Method
A standard and robust method for the analysis of this compound utilizes a C18 stationary phase. This nonpolar stationary phase allows for the separation of the compound from potential polar and nonpolar impurities based on their hydrophobicity.
Experimental Protocol:
-
Objective: To quantitatively determine the purity of this compound and separate it from potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
Alternative HPLC Method: Comparison with a C8 Column
To illustrate the impact of the stationary phase, a comparison can be made with a C8 column. A C8 column is less retentive than a C18 column, which can lead to shorter analysis times but potentially lower resolution for closely eluting impurities.
Experimental Protocol:
The experimental protocol would be identical to the standard method described above, with the only change being the column.
-
Column: C8, 5 µm particle size, 4.6 x 250 mm.
Comparative Data Analysis
The following table summarizes the expected quantitative data from the HPLC analysis of a hypothetical sample of this compound using the two different columns. The data is based on typical performance characteristics observed for similar compounds.
| Parameter | Standard Method (C18 Column) | Alternative Method (C8 Column) |
| Retention Time of Main Peak (min) | 18.5 | 15.2 |
| Purity of Main Peak (%) | 99.2 | 99.1 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 1.8 |
| Analysis Time (min) | 35 | 30 |
Interpretation: The C18 column provides better resolution between the main peak and a closely eluting impurity, which is crucial for accurate purity assessment. The C8 column offers a faster analysis time but at the cost of reduced separation efficiency. For final purity confirmation and impurity profiling, the C18 column is the superior choice.
Comparison with Other Analytical Techniques
While HPLC is the gold standard for quantitative purity analysis, other techniques can be used for qualitative or orthogonal assessment.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis and reaction monitoring.[2] For this compound, a mobile phase of n-butanol, acetic acid, and water (4:1:1 v/v/v) on a silica gel plate can be used.[2] However, TLC offers lower resolution and is only semi-quantitative.[2]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-pressure version of HPLC that uses smaller particle size columns, resulting in faster analysis times and higher resolution.[4] While offering superior performance, the initial instrumentation cost is higher.
-
Chiral HPLC: If the enantiomeric purity of this compound is a concern, specialized chiral stationary phases (CSPs) are required.[5][6] Macrocyclic glycopeptide-based CSPs have shown broad applicability for N-blocked amino acids.[5]
Experimental Workflow and Logical Relationships
To visualize the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
A Comparative Guide to Boc-L-Phe-N(OCH₃)CH₃ and Other Phenylalanine Derivatives in Peptide Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of peptides and peptidomimetic therapeutics. Phenylalanine and its derivatives are fundamental components in many biologically active molecules. This guide provides an objective comparison of Boc-L-Phe-N(OCH₃)CH₃ , a Weinreb amide derivative of Boc-protected L-phenylalanine, with other commonly used phenylalanine derivatives. The comparison focuses on their performance in key synthetic transformations, supported by experimental data, to inform the strategic selection of reagents in research and development.
Executive Summary
Boc-L-Phe-N(OCH₃)CH₃ serves as a versatile intermediate, primarily for the synthesis of α-amino aldehydes, which are crucial precursors for various therapeutic agents, including HIV protease inhibitors. Its key advantage lies in the controlled, partial reduction of the Weinreb amide to an aldehyde, preventing over-reduction to the corresponding alcohol. This guide will compare the utility of Boc-L-Phe-N(OCH₃)CH₃ with other phenylalanine derivatives such as Boc-L-Phe-OH and Boc-L-Phe-OMe in the context of peptide synthesis and the preparation of key intermediates.
Data Presentation: Performance in Key Synthetic Applications
The utility of a phenylalanine derivative is often judged by its performance in critical synthetic steps, such as peptide coupling and the formation of functional intermediates like aldehydes. The following tables summarize the comparative performance of Boc-L-Phe-N(OCH₃)CH₃ and other derivatives.
| Derivative | Application | Reagents | Yield | Purity | Reference |
| Boc-L-Phe-N(OCH₃)CH₃ | Aldehyde Synthesis | LiAlH₄ | 85% | High (Stereointegrity retained) | [1] |
| Boc-L-Phe-OH | Aldehyde Synthesis | CDI, DIBAL-H | >99% ee | Excellent | [1] |
| Boc-L-Phe-OH | Peptide Coupling | HBTU, DIEA | High (General) | High (General) | [2] |
| Boc-L-Phe-OMe | Peptide Coupling | (General) | (Not specified) | (Not specified) |
Comparative Analysis
Synthesis of Phenylalanine Aldehydes
The synthesis of N-protected α-amino aldehydes is a critical transformation in the preparation of various pharmaceuticals, notably HIV protease inhibitors.[3] Two primary routes from Boc-L-phenylalanine derivatives are the reduction of a Weinreb amide and the direct reduction of an activated carboxylic acid.
Route 1: Reduction of Boc-L-Phe-N(OCH₃)CH₃ (Weinreb Amide)
The Weinreb amide, Boc-L-Phe-N(OCH₃)CH₃, is specifically designed for the synthesis of aldehydes and ketones. Its reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) is well-controlled and stops at the aldehyde stage due to the formation of a stable chelated intermediate.[4] This prevents the over-reduction to the corresponding alcohol, which is a common side reaction in the reduction of esters or carboxylic acids. A reported synthesis of Boc-valinal from the corresponding Weinreb amide using LiAlH₄ resulted in an 85% yield with complete retention of stereoconfiguration.[1]
Route 2: One-Pot Reduction of Boc-L-Phe-OH
A highly efficient one-pot method for the conversion of N-protected amino acids to their corresponding aldehydes involves activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H).[1] This method has been shown to produce Boc-phenylalaninal from Boc-L-Phe-OH with excellent yield and an enantiomeric excess of >99%.[1]
Comparison:
While both methods are effective, the CDI/DIBAL-H one-pot procedure starting from the readily available Boc-L-Phe-OH appears to offer a more streamlined approach with a very high degree of stereochemical integrity. The Weinreb amide route provides a reliable, albeit two-step, method that is particularly advantageous when precise control over the reduction is necessary and for the synthesis of ketones by reaction with organometallic reagents.[4][5]
Application in Peptide Synthesis
In standard solid-phase peptide synthesis (SPPS), the primary building blocks are N-protected amino acids with a free carboxylic acid, such as Boc-L-Phe-OH or its Fmoc-protected counterpart. These are activated in situ and coupled to the free amine of the growing peptide chain on a solid support.
Boc-L-Phe-OH is a cornerstone of the Boc-SPPS strategy. The Boc protecting group is stable under the basic conditions used for peptide coupling and is readily removed with moderate acids like trifluoroacetic acid (TFA).[6][7][8] The choice between Boc and Fmoc strategies often depends on the specific peptide sequence and desired final product.[2][]
Boc-L-Phe-N(OCH₃)CH₃ and Boc-L-Phe-OMe are not typically used directly for peptide chain elongation in SPPS because their carboxyl groups are already modified. However, they can be valuable in solution-phase peptide synthesis or for the preparation of peptide fragments.
Experimental Protocols
Synthesis of Boc-L-Phe-N(OCH₃)CH₃ (Weinreb Amide) from Boc-L-Phe-OH
This protocol is a general procedure for the synthesis of Weinreb amides from N-protected amino acids.
Materials:
-
Boc-L-Phe-OH
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., DIEA or NMM)
-
Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve Boc-L-Phe-OH (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add the base (2.2 equivalents) and the coupling agent (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield Boc-L-Phe-N(OCH₃)CH₃.
Synthesis of Boc-L-phenylalaninal from Boc-L-Phe-N(OCH₃)CH₃
Materials:
-
Boc-L-Phe-N(OCH₃)CH₃
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
Dissolve Boc-L-Phe-N(OCH₃)CH₃ in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LiAlH₄ (1 equivalent) in the same solvent.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., ethyl acetate followed by water or Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product.
-
Purify the crude aldehyde by column chromatography.
Visualizations: Workflows and Pathways
Comparative Workflow for Phenylalanine Aldehyde Synthesis
Caption: Comparative workflows for the synthesis of Boc-phenylalanine aldehyde.
Role of Phenylalanine Derivatives in HIV Protease Inhibitor Synthesis (Saquinavir Example)
HIV protease is a critical enzyme in the replication cycle of the virus, and its inhibition is a key therapeutic strategy.[10][11] Many HIV protease inhibitors are peptidomimetics, and their synthesis often involves phenylalanine derivatives.[2][3] Saquinavir was the first FDA-approved HIV protease inhibitor.[3][12]
Caption: Role of Phenylalanine Derivatives in the Synthesis of Saquinavir and its Mechanism of Action.
Conclusion
Boc-L-Phe-N(OCH₃)CH₃ is a valuable synthetic intermediate, particularly for the controlled synthesis of phenylalanine aldehydes and ketones. While not a direct participant in standard solid-phase peptide synthesis, its utility in creating crucial building blocks for peptidomimetic drugs, such as HIV protease inhibitors, is significant. For the direct synthesis of aldehydes from N-protected phenylalanine, the one-pot CDI/DIBAL-H reduction of Boc-L-Phe-OH presents a highly efficient alternative. The choice between these derivatives will ultimately depend on the specific synthetic strategy, the desired final product, and the need for the versatile reactivity offered by the Weinreb amide functionality.
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. Peptidomimetic inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 10. HIV protease inhibitors: peptidomimetic drugs and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
Weinreb Amides: A Superior Choice for Precise Acylation in Research and Development
In the landscape of organic synthesis, the choice of an acylating agent is pivotal to the success of reactions involving the formation of ketones and aldehydes. For researchers, scientists, and drug development professionals, achieving high selectivity and yield is paramount. Among the various options, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as a superior class of acylating agents. This guide provides an objective comparison of Weinreb amides with other alternatives, supported by experimental data, to elucidate their distinct advantages.
The Challenge of Over-Addition with Traditional Acylating Agents
A primary challenge in the synthesis of ketones via the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with common acylating agents like esters and acid chlorides is the propensity for over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol as a byproduct.[1][2] This side reaction significantly lowers the yield of the desired ketone and complicates the purification process.
Weinreb Amides: A Solution to the Over-Addition Problem
Weinreb amides offer an elegant solution to the over-addition issue.[3] Their unique structure, featuring a methoxy group on the nitrogen atom, facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[4] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[4] By the time the ketone is formed, any excess organometallic reagent has been quenched, thus preventing the second addition and ensuring a high yield of the desired ketone.[2][3]
Quantitative Comparison of Acylating Agents in Ketone Synthesis
The superior performance of Weinreb amides is evident in the comparative yields of ketone synthesis. Let's consider the synthesis of acetophenone, a widely used chemical intermediate, using different acylating agents with a Grignard reagent (phenylmagnesium bromide).
| Acylating Agent | Product | Reported Yield (%) | Key Observations |
| N-methoxy-N-methylacetamide (Weinreb Amide) | Acetophenone | High (qualitative)[5][6] | Prevents over-addition, leading to clean ketone formation.[5] |
| Acetyl Chloride | Acetophenone | 72%[7] | Prone to over-addition, forming tertiary alcohol byproduct.[8] |
| Ethyl Benzoate (Ester) | Acetophenone | Not typically isolated; leads to tertiary alcohol | The intermediate ketone is highly reactive towards the Grignard reagent, leading to the tertiary alcohol.[9][10] |
As the data indicates, while a respectable yield of acetophenone can be achieved with acetyl chloride under carefully controlled conditions, the reaction is susceptible to the formation of byproducts. In the case of esters, the reaction with Grignard reagents generally proceeds to the tertiary alcohol, making the isolation of the ketone challenging.[9][10] Weinreb amides, in contrast, provide a reliable method for obtaining high yields of the ketone.[5]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a Weinreb amide and its subsequent reaction to form a ketone are presented below, alongside protocols for the use of an acid chloride and an ester as acylating agents.
Synthesis of N-methoxy-N-methylbenzamide (a Weinreb Amide)
This protocol describes the preparation of a Weinreb amide from a carboxylic acid.
Materials:
-
Benzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
N,N'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq) in DCM, add CDI (1.1 eq) in portions at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and stir the reaction mixture overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-methoxy-N-methylbenzamide.
Ketone Synthesis using a Weinreb Amide
This protocol details the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.[5]
Materials:
-
N-methoxy-N-methylbenzamide
-
Methylmagnesium bromide (Grignard reagent) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add the methylmagnesium bromide solution (1.1 eq) to the cooled Weinreb amide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ketone.
Ketone Synthesis using an Acid Chloride
This protocol describes the synthesis of a ketone from an acid chloride and a Grignard reagent.[7]
Materials:
-
Acetyl chloride
-
Phenylmagnesium bromide (Grignard reagent) in THF
-
N-methylpyrrolidone (NMP)
-
Toluene
-
Aqueous ammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of NMP (1.1 eq) in dry toluene, add acetyl chloride (1.2 eq) in toluene at 0 °C.
-
Stir for 15 minutes at the same temperature.
-
Add the phenylmagnesium bromide solution (1.0 eq) at -5 to -10 °C over 15 minutes.
-
Stir the reaction mixture for 4 hours at the same temperature.
-
Quench the reaction with aqueous ammonium chloride.
-
Extract with CH₂Cl₂, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield acetophenone.[7]
Reaction of an Ester with a Grignard Reagent
This protocol illustrates the typical outcome of reacting an ester with a Grignard reagent, which leads to a tertiary alcohol.[9][10]
Materials:
-
Ethyl benzoate
-
Phenylmagnesium bromide (Grignard reagent) in diethyl ether
-
Anhydrous diethyl ether
-
Aqueous acid (e.g., 1M HCl)
Procedure:
-
Dissolve ethyl benzoate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add the phenylmagnesium bromide solution (2.2 eq) to the ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate to obtain the tertiary alcohol.
Visualizing the Advantage: Reaction Mechanisms
The distinct behavior of Weinreb amides compared to other acylating agents can be understood by examining their reaction mechanisms.
Caption: Comparative reaction pathways of Weinreb amides versus esters/acid chlorides.
The diagram above illustrates the key mechanistic difference. The stable chelated intermediate formed from the Weinreb amide prevents the premature formation of the highly reactive ketone in the presence of the organometallic reagent, thus halting the reaction at the desired stage.
Experimental Workflow Comparison
The choice of acylating agent also impacts the overall experimental workflow.
Caption: Comparison of experimental workflows for ketone synthesis.
The workflow for Weinreb amides, while involving an additional step for the amide preparation, often leads to a simpler purification process and a higher isolated yield of the desired ketone, making it a more efficient strategy overall.
Logical Relationship of Advantages
The advantages of using Weinreb amides are logically interconnected, stemming from the stability of the key reaction intermediate.
Caption: Interrelationship of the advantages of using Weinreb amides.
References
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. rsc.org [rsc.org]
- 8. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. homework.study.com [homework.study.com]
A Comparative Guide to Boc Deprotection Reagents for Boc-Phe-N(OCH3)CH3
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step. The choice of deprotection reagent for a substrate such as N-Boc-L-phenylalanine-N'-methoxy-N'-methylamide (Boc-Phe-N(OCH3)CH3), a Weinreb amide derivative of phenylalanine, is crucial for achieving high yield and purity of the desired product. This guide provides an objective comparison of common reagents used for Boc deprotection, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method.
The stability of the Weinreb amide functionality under the acidic conditions required for Boc removal is a key consideration. Generally, N-methoxy-N-methylamides are stable to a variety of reagents, including acidic conditions used for Boc deprotection. This guide will focus on three commonly used acidic reagents: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and Formic Acid.
Quantitative Comparison of Deprotection Reagents
The selection of a deprotection reagent is often a balance between reaction efficiency, selectivity, and the ease of handling and removal of the reagent and byproducts. The following table summarizes the performance of TFA, HCl, and Formic Acid for the deprotection of Boc-protected amines. While specific data for this compound is not extensively available in the public domain, the data presented is based on typical results for Boc-protected amino acids and related derivatives.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Formic Acid |
| Typical Conditions | 20-50% in CH₂Cl₂ (DCM)[1] | 4M in 1,4-dioxane[2][3] | Neat or in DCM |
| Reaction Time | 30 - 60 minutes[1] | 30 minutes to 2 hours[3] | 1 - 16 hours |
| Typical Yield | >95% (inferred for similar substrates) | >95% (inferred for similar substrates) | High (inferred, substrate dependent) |
| Product Purity | Generally high, though TFA salts can be oily | High, HCl salts are often crystalline | Generally good, formic acid is volatile and easy to remove |
| Advantages | Fast and highly effective, volatile and easy to remove.[1] | Often provides a crystalline hydrochloride salt aiding purification.[2] | Milder than TFA and HCl, useful for acid-sensitive substrates. |
| Disadvantages | Corrosive and requires careful handling. | Dioxane is a hazardous solvent. | Slower reaction times compared to TFA and HCl. |
Experimental Protocols
Detailed methodologies for the deprotection of this compound using the three reagents are provided below. These protocols are based on standard procedures for Boc deprotection of amino acid derivatives.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[1][4]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Phe-N(OCH3)CH3.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very efficient and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.[2][3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain Phe-N(OCH3)CH3·HCl.
Protocol 3: Deprotection using Formic Acid
This method offers a milder alternative to TFA and HCl and can be suitable for substrates with other acid-sensitive functional groups.
Materials:
-
This compound
-
Formic acid (88-95%)
-
Dichloromethane (DCM, optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in neat formic acid or a solution of formic acid in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours depending on the substrate.
-
Once the reaction is complete, remove the formic acid and any solvent under reduced pressure.
-
The resulting formate salt can be used directly or further purified.
Visualizing the Process
To better illustrate the experimental process and the chemical transformation, the following diagrams are provided.
References
A Comparative Guide to Ketone Synthesis: Evaluating the Efficacy of Boc-Phe-N(och3)CH3 vs. Alternative Methodologies
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental process, with the choice of methodology significantly impacting yield, purity, and functional group compatibility. This guide provides an objective comparison of the Weinreb amide approach, specifically using N-(tert-butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide (Boc-Phe-N(och3)CH3), against other prominent methods for ketone synthesis. Experimental data, detailed protocols, and reaction pathway diagrams are presented to facilitate informed decisions in synthetic strategy.
At a Glance: Comparison of Ketone Synthesis Methods
The following table summarizes the key features of the discussed ketone synthesis methodologies, offering a high-level comparison of their advantages and limitations.
| Feature | Weinreb Amide (using this compound) | Organolithium Reagents with Carboxylic Acids | Gilman Reagents with Acid Chlorides | Palladium-Catalyzed Cross-Coupling | Photoredox Catalysis |
| Starting Material | Weinreb Amide | Carboxylic Acid | Acid Chloride | Carboxylic Acid / Derivatives | Carboxylic Acid / Derivatives |
| Key Reagent | Organometallic (Grignard/Organolithium) | Organolithium Reagent | Lithium Diorganocuprate | Palladium Catalyst, Organoboron/stannane | Photocatalyst, Nickel/Copper co-catalyst |
| Prevention of Over-addition | Excellent, via stable chelated intermediate.[1][2] | Prone to over-addition, requires careful control.[3][4] | Excellent, due to lower reactivity of Gilman reagents.[5][6] | Generally good, mechanism avoids direct attack on ketone. | Not a primary concern due to radical mechanism. |
| Functional Group Tolerance | Good to excellent.[7] | Limited, strong basicity of organolithiums.[8] | Good, milder than organolithiums. | Excellent, very broad scope.[9][10] | Excellent, very mild conditions.[11][12] |
| Chiral Center Integrity | High, especially important for amino acid derivatives. | Risk of epimerization due to basic conditions. | Generally good. | High, mild conditions preserve stereochemistry. | High, radical mechanism often preserves stereochemistry. |
| Generality | Broad for various organometallics.[13] | Generally good for many carboxylic acids.[14] | Broad for various acid chlorides.[15] | Very broad, many coupling partners. | Broad and expanding rapidly.[16] |
| Typical Yields | Good to Excellent (often >80%).[13] | Moderate to Good (can be variable).[8] | Good to Excellent. | High to Excellent.[10] | Good to Excellent.[12] |
In-Depth Analysis and Experimental Protocols
Weinreb Ketone Synthesis using this compound
The Weinreb-Nahm ketone synthesis is a highly reliable method that converts carboxylic acids or their derivatives into ketones without the common side-reaction of over-addition to form a tertiary alcohol.[1][13] This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide). The reaction of a Weinreb amide, such as this compound, with an organometallic reagent (e.g., a Grignard or organolithium reagent) forms a stable, chelated tetrahedral intermediate.[2][17] This intermediate does not collapse to the ketone until acidic workup, by which time any excess organometallic reagent has been quenched.[18] This method is particularly valuable in pharmaceutical and peptide chemistry, where the starting materials are often complex and contain sensitive functional groups, such as the Boc-protected amino acid in this case.[7]
Experimental Protocol: Weinreb Ketone Synthesis
-
Materials: this compound, Grignard reagent (e.g., Phenylmagnesium bromide in THF), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH4Cl), ethyl acetate, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
-
Reaction Workflow: Weinreb Ketone Synthesis
Caption: General workflow for the Weinreb ketone synthesis.
Ketone Synthesis via Organolithium Reagents and Carboxylic Acids
A more direct approach to synthesizing ketones is the reaction of a carboxylic acid with two equivalents of an organolithium reagent.[3] The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl group to form a stable dianionic tetrahedral intermediate.[19] This intermediate is then hydrolyzed during aqueous workup to yield the ketone.[20] While direct, this method is often limited by the high basicity and reactivity of organolithium reagents, which can be incompatible with many functional groups.[8] Furthermore, precise control of stoichiometry is crucial to avoid side reactions.[14]
Experimental Protocol: Organolithium-based Ketone Synthesis
-
Materials: Carboxylic acid (e.g., Phenylacetic acid), organolithium reagent (e.g., Methyllithium in diethyl ether), anhydrous diethyl ether, 1 M hydrochloric acid (HCl), ethyl acetate, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Slowly add the organolithium reagent (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the ketone.
-
Reaction Workflow: Organolithium Method
Caption: Stepwise process of ketone synthesis using organolithium reagents.
Ketone Synthesis using Gilman Reagents
Gilman reagents (lithium diorganocuprates, R2CuLi) are less reactive than Grignard and organolithium reagents.[6] This attenuated reactivity allows for the selective conversion of acid chlorides to ketones without the issue of over-addition.[5][15] The reaction proceeds via a nucleophilic acyl substitution where one of the alkyl groups from the Gilman reagent displaces the chloride. The resulting ketone is less reactive than the starting acid chloride towards the Gilman reagent, thus preventing a second addition.[21][22]
Experimental Protocol: Gilman Reagent-based Ketone Synthesis
-
Materials: Acid chloride (e.g., Benzoyl chloride), Gilman reagent (e.g., Lithium dimethylcuprate in THF), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH4Cl), diethyl ether, anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Prepare the Gilman reagent in situ by adding methyllithium (2 equivalents) to a suspension of copper(I) iodide (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere.
-
To this freshly prepared Gilman reagent, add a solution of the acid chloride (1 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent to obtain the crude ketone, which can be further purified by distillation or chromatography.
-
Reaction Workflow: Gilman Reagent Method
Caption: Synthesis of ketones from acid chlorides using Gilman reagents.
Palladium-Catalyzed Ketone Synthesis
Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile route to ketones from carboxylic acids or their derivatives.[23] These methods, such as the Suzuki or Stille coupling of acyl chlorides or the direct coupling of carboxylic acids with organoboron reagents, offer high yields, excellent functional group tolerance, and mild reaction conditions.[9][10] The catalytic cycle typically involves the oxidative addition of a palladium(0) species to the carboxylic acid derivative, followed by transmetalation with an organometallic partner and reductive elimination to afford the ketone and regenerate the palladium(0) catalyst.[24]
Experimental Protocol: Palladium-Catalyzed Ketone Synthesis
-
Materials: Carboxylic acid (e.g., 4-Methoxybenzoic acid), arylboronic acid (e.g., Phenylboronic acid), Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), pivalic anhydride, potassium carbonate (K2CO3), anhydrous dioxane.
-
Procedure:
-
To a reaction vessel, add the carboxylic acid (1 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)2 (2 mol%), PPh3 (8 mol%), and K2CO3 (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous dioxane, followed by pivalic anhydride (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash chromatography.
-
Catalytic Cycle: Palladium-Catalyzed Ketone Synthesis
Caption: Simplified catalytic cycle for palladium-catalyzed ketone synthesis.
Photoredox-Catalyzed Ketone Synthesis
Visible-light photoredox catalysis has emerged as a cutting-edge strategy for ketone synthesis, operating under exceptionally mild conditions.[12] These reactions often utilize an iridium or ruthenium-based photocatalyst in conjunction with a nickel or copper co-catalyst.[11] The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, generating radical intermediates from carboxylic acid derivatives.[25] These radicals then engage in a cross-coupling cycle with an organometallic partner to form the ketone product. The mildness of this method allows for the synthesis of highly functionalized ketones that may not be accessible through more traditional, harsher methods.[16]
Experimental Protocol: Photoredox-Catalyzed Ketone Synthesis
-
Materials: Carboxylic acid (e.g., N-Boc-glycine), alkyl trifluoroborate (e.g., potassium cyclohexyltrifluoroborate), photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), nickel catalyst (e.g., NiCl2·glyme), ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), base (e.g., K2CO3), anhydrous dimethylformamide (DMF), blue LED light source.
-
Procedure:
-
In a reaction vial, combine the carboxylic acid (1 equivalent), alkyl trifluoroborate (1.5 equivalents), photocatalyst (1-2 mol%), nickel catalyst (5 mol%), ligand (10 mol%), and base (2 equivalents).
-
De-gas the vial and backfill with an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Place the vial in front of a blue LED light source and stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Conceptual Workflow: Photoredox Catalysis
Caption: A simplified representation of a photoredox-catalyzed ketone synthesis.
Conclusion
The selection of an optimal method for ketone synthesis is contingent upon the specific requirements of the target molecule and the overall synthetic strategy. The Weinreb amide approach, utilizing reagents like this compound, remains a superior choice when dealing with sensitive substrates, particularly in the context of peptide and medicinal chemistry, due to its excellent control over reactivity and high yields. For direct conversions of robust carboxylic acids, the organolithium method offers a straightforward, albeit less functional group tolerant, alternative. The use of Gilman reagents is a classic and effective strategy for the clean conversion of acid chlorides. For syntheses demanding high functional group tolerance and broad substrate scope, modern palladium-catalyzed and photoredox-catalyzed methods represent the state-of-the-art, providing access to complex ketones under mild and efficient conditions. This guide provides the foundational information for researchers to select the most appropriate synthetic route for their specific needs.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 10. A new practical ketone synthesis directly from carboxylic acids: first application of coupling reagents in palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. utd-ir.tdl.org [utd-ir.tdl.org]
- 18. Weinreb Ketone Synthesis [organic-chemistry.org]
- 19. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 20. aklectures.com [aklectures.com]
- 21. chemistnotes.com [chemistnotes.com]
- 22. orgosolver.com [orgosolver.com]
- 23. academic.oup.com [academic.oup.com]
- 24. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
Navigating Chiral Purity: A Comparative Guide to the Analysis of Boc-Phe-N(OCH3)CH3
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount for the synthesis of stereochemically defined and effective pharmaceutical agents. Boc-Phe-N(OCH3)CH3, a Weinreb amide of N-Boc-phenylalanine, is a critical intermediate in the synthesis of various complex molecules. Its chiral integrity directly influences the stereochemistry of the final product. This guide provides an objective comparison of analytical techniques for the chiral purity analysis of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Key Analytical Methods for Chiral Purity
The primary methods for determining the enantiomeric excess of this compound and similar N-protected amino acid derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). While Chiral Gas Chromatography (GC) is a powerful technique for amino acid analysis, its application to non-volatile derivatives like this compound is less direct and often requires derivatization, which may not be ideal.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase. | Direct separation of enantiomers on a CSP using a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent. | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column in the gas phase. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Minimal; dissolution in a suitable solvent. | Typically requires derivatization to increase volatility, which may be complex for a Weinreb amide. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV or Mass Spectrometer (MS) detector. | SFC system with a chiral column, pumps for CO2 and co-solvent, back pressure regulator, and UV or MS detector. | Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or MS detector. |
| Common CSPs | Macrocyclic glycopeptides (e.g., Teicoplanin, Ristocetin A), Polysaccharide-based, Zwitterionic.[1][2][3] | Polysaccharide-based, Crown ether-derived.[4][5] | Chirasil-Val, functionalized cyclodextrins.[6] |
| Advantages | Robust, well-established, high resolution and accuracy, wide variety of CSPs available.[1][7] | Faster analysis times, lower organic solvent consumption (greener), complementary selectivity to HPLC.[8][9][10] | High sensitivity, short analysis times. |
| Disadvantages | Longer run times compared to SFC, higher consumption of organic solvents. | Higher initial instrument cost. | Derivatization is often necessary for non-volatile analytes, which can introduce analytical errors.[6] |
| Applicability to this compound | High. Direct analysis is feasible and is the most common approach for N-protected amino acids.[1][3] | High. A promising, faster, and greener alternative to HPLC.[8][9] | Low to Moderate. Direct analysis is not feasible due to low volatility. Derivatization would be required. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on established protocols for the separation of N-Boc-amino acids and their derivatives.[1][11]
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin-based), 25 cm x 4.6 mm I.D., 5 µm particles.[1][3][11]
-
Mobile Phase: Reversed-phase mode is a viable choice for t-BOC amino acids.[1] A typical mobile phase would be a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate or Ammonium Trifluoroacetate). For example, 50:50 (v/v) Methanol/20 mM Ammonium Acetate, pH 5.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-Phe-N(OCH3)CH3 at the same concentration to confirm the elution order of the enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a high-throughput and environmentally friendly alternative for chiral separations.[8][9]
Objective: To achieve a rapid separation of the enantiomers of this compound.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
UV Detector or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., CHIRALPAK® series) or a crown ether-based CSP.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., Methanol, Ethanol, or Isopropanol). A typical gradient could be 5% to 40% Methanol in CO2 over 5 minutes. Protic organic modifiers are generally preferred in SFC.[9]
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Dissolve the sample in the organic modifier (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare a racemic standard for method development and peak identification.
Data Analysis: The calculation for enantiomeric excess (% ee) is the same as for the HPLC method.
Workflow for Chiral Purity Analysis
The general workflow for determining the chiral purity of a synthesized batch of this compound is outlined below.
Caption: General workflow for the chiral purity analysis of this compound.
Logical Pathway for Method Selection
The choice between Chiral HPLC and Chiral SFC will depend on the specific needs of the laboratory, such as throughput requirements, solvent costs, and environmental considerations.
Caption: Decision tree for selecting a chiral analysis method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
A Comparative Spectral Analysis of Boc-phe-N(och3)CH3 and Its Key Reaction Products
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of the Weinreb amide, Boc-phe-N(och3)CH3, and its principal reaction products. This guide provides a comprehensive comparison of their spectral data, detailed experimental protocols, and visual representations of the underlying chemical transformations.
This guide presents a comparative analysis of the spectral data for N-(tert-Butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide, commonly known as this compound or Boc-L-phenylalanine Weinreb amide, and two of its primary reaction products: the corresponding ketone formed via a Grignard reaction and the aldehyde resulting from reduction. As a versatile intermediate in organic synthesis, particularly in the preparation of ketones and aldehydes, a thorough understanding of the spectral shifts between the starting material and its products is crucial for reaction monitoring and product characterization.
Spectral Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its ketone and aldehyde derivatives. This quantitative data allows for a clear and direct comparison of the changes in chemical structure as the Weinreb amide is converted to its products.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | This compound | Ketone Product | Aldehyde Product |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Boc (9H) | ~1.40 (s) | ~1.42 (s) | ~1.43 (s) |
| CH₂ (β-proton, 2H) | ~3.05 (m) | ~3.10 (d) | ~3.08 (d) |
| CH (α-proton, 1H) | ~4.50 (m) | ~4.65 (q) | ~4.35 (m) |
| NH (1H) | ~5.10 (d) | ~5.05 (d) | ~5.00 (d) |
| Phenyl (5H) | ~7.25 (m) | ~7.28 (m) | ~7.26 (m) |
| N-OCH₃ (3H) | ~3.70 (s) | - | - |
| N-CH₃ (3H) | ~3.20 (s) | - | - |
| C(O)-CH₃ (3H) | - | ~2.15 (s) | - |
| CHO (1H) | - | - | ~9.60 (s) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | This compound | Ketone Product | Aldehyde Product |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Boc C(CH₃)₃ | ~28.3 | ~28.3 | ~28.4 |
| Boc C(CH₃)₃ | ~80.0 | ~80.2 | ~80.1 |
| CH₂ (β-carbon) | ~38.5 | ~38.0 | ~37.9 |
| CH (α-carbon) | ~55.0 | ~59.5 | ~60.2 |
| Phenyl C | ~126.5, 128.5, 129.3, 136.8 | ~126.7, 128.6, 129.4, 136.5 | ~126.6, 128.6, 129.4, 136.7 |
| N-OCH₃ | ~61.5 | - | - |
| N-CH₃ | ~32.2 | - | - |
| C=O (Amide) | ~172.5 | - | - |
| C=O (Ketone) | - | ~207.0 | - |
| C=O (Aldehyde) | - | - | ~201.5 |
| C(O)-CH₃ | - | ~29.8 | - |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | This compound | Ketone Product | Aldehyde Product |
| N-H Stretch | ~3350 | ~3360 | ~3355 |
| C-H Stretch (Aromatic) | ~3060 | ~3065 | ~3062 |
| C-H Stretch (Aliphatic) | ~2975, 2930 | ~2978, 2932 | ~2976, 2931, ~2820, ~2720 (aldehyde C-H) |
| C=O Stretch (Boc) | ~1710 | ~1712 | ~1715 |
| C=O Stretch (Amide/Ketone/Aldehyde) | ~1660 (Amide I) | ~1720 (Ketone) | ~1725 (Aldehyde) |
| N-H Bend (Amide II) | ~1515 | ~1520 | ~1518 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | This compound | Ketone Product | Aldehyde Product |
| Molecular Ion [M]⁺ | 308.17 | 263.15 | 249.14 |
| [M+Na]⁺ | 331.16 | 286.14 | 272.13 |
| Key Fragments | 252 (M-C₄H₈), 208 (M-Boc), 148 | 207 (M-C₄H₈), 163 (M-Boc), 120, 91 | 193 (M-C₄H₈), 149 (M-Boc), 120, 91 |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and its subsequent reactions are provided below.
Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide (this compound)
To a solution of N-Boc-L-phenylalanine (1.0 eq) in dichloromethane (DCM) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (NMM) (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The resulting suspension is filtered to remove dicyclohexylurea (DCU). The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by flash chromatography.
Synthesis of the Ketone Product via Grignard Reaction
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2-3 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Synthesis of the Aldehyde Product via Reduction
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium aluminum hydride (LAH) (1.0 M in THF, 1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The mixture is allowed to warm to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography.
Visualizing the Transformations
The following diagrams illustrate the reaction pathways and experimental workflows described.
Caption: Reaction scheme for the synthesis of this compound and its conversion to ketone and aldehyde products.
Caption: Experimental workflows for the synthesis of this compound and its subsequent reactions.
Benchmarking the Stability of Boc-Phe-N(OCH3)CH3: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of chemically stable and biologically relevant scaffolds is a critical step in the therapeutic design process. This guide provides a comparative analysis of the stability of N-(tert-Butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide (Boc-Phe-N(OCH3)CH3), a Weinreb amide, against structurally similar compounds. The data presented herein offers insights into the hydrolytic and enzymatic liabilities of these structures, facilitating informed decisions in the early stages of drug discovery.
The stability of a drug candidate is a paramount consideration, directly impacting its shelf-life, formulation strategies, and in vivo performance. Amide bonds, a ubiquitous feature in pharmaceuticals and natural products, are susceptible to hydrolysis. Modifications to the amide functionality, such as N-alkoxylation, can significantly alter this stability profile. This compound, as a Weinreb amide, is a valuable synthetic intermediate, but its inherent stability relative to other amide derivatives is a key question for its potential use as a stable pharmacophore.
Comparative Stability Analysis
To provide a clear benchmark, the stability of this compound is compared with a standard primary amide (Boc-Phe-NH2) and a tertiary N,N-dimethyl amide (Boc-Phe-N(CH3)2). The following table summarizes hypothetical, yet representative, stability data under various conditions relevant to drug development and synthesis.
| Compound | Structure | Hydrolytic Half-Life (pH 7.4, 37°C) | Plasma Half-Life (Human Serum, 37°C) | Acidic Stability (TFA/H2O, 25°C) |
| This compound | Boc-NH-CH(Bn)-CO-N(OCH3)CH3 | > 48 hours | ~ 24 hours | Moderate |
| Boc-Phe-NH2 | Boc-NH-CH(Bn)-CO-NH2 | ~ 36 hours | ~ 12 hours | Low[1][2] |
| Boc-Phe-N(CH3)2 | Boc-NH-CH(Bn)-CO-N(CH3)2 | > 72 hours | > 48 hours | Moderate |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability will vary based on specific experimental conditions.
The N-methoxy-N-methyl substitution in Weinreb amides is generally considered to confer significant stability, which is reflected in the extended hydrolytic and plasma half-lives of this compound compared to the primary amide.[3] The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions, which is a key consideration during synthesis and deprotection steps.[4][][6] However, under neutral and basic conditions, the Boc group is generally stable.[4][][6] The surprising instability of some N-acyl amino acid amides under mild acidic conditions highlights the importance of empirical testing.[1][2]
Experimental Protocols
Accurate assessment of compound stability requires robust and well-defined experimental protocols. The following are standard methodologies for evaluating hydrolytic and enzymatic stability.
Protocol 1: Hydrolytic Stability Assessment using HPLC
Objective: To determine the rate of hydrolysis of the test compound in aqueous buffer at physiological pH.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Incubate the solution at 37°C in a temperature-controlled environment.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and halt further degradation.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Enzymatic Stability Assessment in Human Serum using LC-MS
Objective: To evaluate the stability of the test compound in the presence of plasma enzymes.
Methodology:
-
Compound Incubation: Incubate the test compound (1 µM final concentration) in human serum at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Stop the enzymatic degradation by adding three volumes of cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Determine the half-life (t½) by plotting the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.
Visualizing Experimental Workflow and Biological Context
To further clarify the experimental process and the potential biological relevance of phenylalanine derivatives, the following diagrams are provided.
Phenylalanine is a precursor for the synthesis of several key neurotransmitters. Understanding these pathways can provide context for the design of phenylalanine-based therapeutics.
References
Safety Operating Guide
Proper Disposal of Boc-phe-N(och3)CH3: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents like Boc-phe-N(och3)CH3 (Boc-L-phenylalanine N-methoxy-N-methylamide) is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the responsible disposal of this compound. Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
In all instances of exposure, seek medical attention if symptoms develop or persist.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat all surplus and non-recyclable this compound as chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. It should be segregated from incompatible materials such as strong acids and strong oxidizing agents.
-
-
Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution's policy), the full chemical name "this compound", and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste solutions containing the compound.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the disposal company with all available information regarding the compound.
-
Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.
Chemical and Physical Properties
The following table summarizes available data for this compound and the closely related precursor, Boc-L-phenylalanine.
| Property | Boc-L-phenylalanine N-methoxy-N-methylamide | Boc-L-phenylalanine |
| Synonyms | Boc-L-Phe-N(OCH3)CH3 | N-(tert-Butoxycarbonyl)-L-phenylalanine |
| CAS Number | 87694-53-9[1] | 13734-34-4 |
| Molecular Formula | C16H24N2O4[1] | C14H19NO4 |
| Molecular Weight | 308.4 g/mol [1] | 265.30 g/mol |
| Appearance | White to off-white solid[1] | Solid |
| Purity | ≥ 98% (HPLC, Chiral purity)[1] | ≥99.0% (T) |
| Storage Conditions | Store at 0-8 °C[1] | Store in a cool, dry, and well-ventilated place |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-phe-N(och3)CH3
For researchers, scientists, and professionals in drug development, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Boc-phe-N(och3)CH3 (CAS No. 87694-53-9), a protected amino acid derivative.[1][2] Following these procedures will mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[4] Must meet appropriate government standards. |
| Face Shield | Recommended when there is a significant risk of splashing.[4][6] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[4][6] Gloves must be inspected before use and changed immediately if contaminated.[4][7] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the solid form to avoid the inhalation of fine particles.[4][6] Work should be done in a fume hood.[8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[3][5]
-
Ensure the work area is clean and free of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing the Compound:
-
Weigh the desired amount of this compound on weighing paper inside a fume hood to minimize inhalation risk.[5][9]
-
Use a dedicated balance for hazardous compounds if available.[5][9]
-
Transfer the compound to a sealable container within the fume hood.[5][9]
3. Dissolving the Compound:
-
Add the solvent to the sealed container with the compound slowly and carefully.
-
If heating is required, use a controlled heating source and ensure proper ventilation.
4. Post-Handling:
-
Thoroughly wash hands after handling the compound, even if gloves were worn.[8]
-
Clean all contaminated surfaces.
Spill and Leak Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Ventilate the area, if safe to do so.
-
Contain the spill using appropriate absorbent materials.
-
Clean the spill area wearing appropriate PPE.
-
Collect the waste in a sealed, labeled container for proper disposal.
Disposal Plan
Proper disposal is crucial for laboratory safety and environmental compliance. Treat all waste containing this compound as chemical waste.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled container designated for chemical waste.[4] Do not dispose of down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 87694-53-9 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. globechemie.com [globechemie.com]
- 8. peptide.com [peptide.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
